STING-IN-3
Description
Properties
IUPAC Name |
N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGWJZGQFSRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rise of Covalent Inhibitors in STING-Targeted Therapeutics: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a range of autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. While the development of STING agonists for cancer immunotherapy has been a major focus, there is a growing interest in STING antagonists for the treatment of inflammatory conditions. Among these, covalent inhibitors have emerged as a promising strategy, offering high potency and prolonged duration of action.
This technical guide provides a comprehensive overview of the core principles and methodologies associated with the development of covalent STING inhibitors. While specific data for a compound designated "STING-IN-3" is not publicly available in the reviewed literature, this document will focus on well-characterized covalent STING inhibitors such as H-151, C-178, and GHN105 to illustrate the key concepts, experimental approaches, and data presentation relevant to this class of molecules.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, triggering its activation and translocation from the ER to the Golgi apparatus.[1][3] In the Golgi, STING undergoes palmitoylation, a critical post-translational modification that facilitates its multimerization and the recruitment of TANK-binding kinase 1 (TBK1).[4] TBK1, in turn, phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[1][5] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other inflammatory cytokines.[1][2] STING can also activate the NF-κB signaling pathway.[2]
Mechanism of Action of Covalent STING Inhibitors
Several identified covalent STING inhibitors, including H-151, C-176, C-178, and STING-IN-2 (C-170), function by covalently targeting a specific cysteine residue, Cys91, located in the transmembrane domain of STING.[4][6][7] This covalent modification sterically hinders the palmitoylation of STING at the adjacent Cys88 and Cys91 residues, a crucial step for its activation.[4] By preventing palmitoylation, these inhibitors effectively block the multimerization of STING at the Golgi apparatus and the subsequent recruitment of TBK1, thereby abrogating downstream signaling.[4] The marine-derived covalent inhibitor GHN105 also selectively engages the Cys91 residue.[8][9]
Quantitative Data of Representative Covalent STING Inhibitors
The following tables summarize the reported in vitro and in vivo activities of several key covalent STING inhibitors.
Table 1: In Vitro Potency of Covalent STING Inhibitors
| Compound | Assay | Cell Line | Stimulant | Readout | IC50 (µM) | Reference |
| H-151 | IFN-β Luciferase Reporter | HEK293T (expressing mmSTING) | c-di-GMP | Luciferase Activity | ~0.1 | [4] |
| C-178 | TNF-α mRNA expression | BMDMs | cGAMP | RT-qPCR | <0.5 | [4] |
| C-178 | IFN-β mRNA expression | BMDMs | cGAMP | RT-qPCR | <0.5 | [4] |
| GHN105 | IFN-β Secretion | THP-1 | cGAMP | ELISA | ~0.05 | [9] |
Note: BMDMs = Bone Marrow-Derived Macrophages; mmSTING = murine STING.
Table 2: In Vivo Efficacy of a Covalent STING Inhibitor
| Compound | Animal Model | Dosing | Readout | Result | Reference |
| GHN105 | DSS-induced acute colitis mouse model | 100 mg/kg, p.o. | Plasma TNF-α levels | Significantly suppressed | [8] |
Note: DSS = Dextran Sulfate Sodium; p.o. = oral administration.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of novel chemical entities. Below are representative protocols for key experiments in the characterization of covalent STING inhibitors.
IFN-β Luciferase Reporter Assay
This cell-based assay is a common high-throughput method to screen for inhibitors of the STING pathway.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and co-transfected with plasmids encoding for STING, an IFN-β promoter-driven firefly luciferase, and a constitutively expressed Renilla luciferase (for normalization).
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing the test compounds at various concentrations. Cells are pre-incubated with the compounds for 1 hour.
-
STING Activation: STING signaling is induced by adding a known STING agonist, such as cGAMP or c-di-GMP, to the culture medium.
-
Luciferase Measurement: After 16-24 hours of stimulation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability. IC50 values are determined by plotting the normalized luciferase activity against the compound concentration and fitting the data to a four-parameter logistic equation.
In-gel Fluorescence Labeling for Covalent Target Engagement
This assay directly visualizes the covalent binding of a probe-modified inhibitor to its protein target.
-
Probe Synthesis: An alkyne- or azide-functionalized analog of the covalent inhibitor is synthesized to allow for click chemistry-based labeling.
-
Cell Treatment and Lysis: HEK293T cells expressing Flag-tagged STING are treated with the probe-modified inhibitor for a specified time. Cells are then washed and lysed in a suitable buffer.
-
Immunoprecipitation (Optional): STING protein can be enriched from the cell lysate by immunoprecipitation using anti-Flag antibodies.
-
Click Chemistry Reaction: The cell lysate or immunoprecipitated protein is incubated with a fluorescently-labeled azide or alkyne (e.g., TAMRA-azide) in the presence of a copper(I) catalyst to covalently attach the fluorescent dye to the inhibitor-bound protein.
-
SDS-PAGE and Fluorescence Imaging: The labeled proteins are separated by SDS-PAGE. The gel is then imaged using a fluorescence scanner to visualize the bands corresponding to the fluorescently labeled STING protein.
Conclusion
Covalent inhibition of STING represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. The development of potent and selective covalent inhibitors, such as H-151, C-178, and the orally bioavailable GHN105, underscores the potential of this approach. A thorough understanding of the STING signaling pathway, the mechanism of covalent inhibition, and the application of robust experimental protocols are essential for the successful discovery and development of novel STING-targeted therapeutics. The methodologies and data presented in this guide provide a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to STING-IN-3: A Covalent Inhibitor Targeting Cysteine 91 of STING
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. However, aberrant activation of STING is implicated in the pathology of various autoimmune and inflammatory diseases. This has spurred the development of STING inhibitors as potential therapeutics. This technical guide provides a comprehensive overview of STING-IN-3, a covalent inhibitor that selectively targets Cysteine 91 (Cys91) of the STING protein. We will delve into the molecular mechanism of this compound, present quantitative data on its activity, and provide detailed experimental protocols for its characterization. This document aims to serve as a valuable resource for researchers in immunology and drug discovery exploring the therapeutic potential of STING inhibition.
The cGAS-STING Signaling Pathway and the Role of Cys91
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune mechanism for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger cyclic GMP-AMP (2’3’-cGAMP). 2’3’-cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane.
This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING undergoes a crucial post-translational modification: palmitoylation at cysteine residues Cys88 and Cys91. This modification is essential for the formation of STING multimers and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 phosphorylates both STING and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.
Cysteine 91, located in the transmembrane domain of STING, has been identified as a critical site for palmitoylation and a key druggable residue for inhibiting STING activity. Covalent modification of Cys91 can prevent palmitoylation, thereby trapping STING in an inactive state and blocking downstream signaling.
This compound: A Covalent Inhibitor of STING
This compound is a small molecule inhibitor designed to covalently target the Cys91 residue of both human and mouse STING. By forming a covalent bond with the thiol group of Cys91, this compound effectively blocks the palmitoylation of STING, a critical step for its activation. This irreversible modification locks STING in an inactive conformation, preventing its multimerization and the recruitment of downstream signaling molecules, thereby inhibiting the production of type I interferons.
Chemical Structure of this compound
The chemical structure of this compound is provided below. The electrophilic moiety within the molecule is responsible for the covalent interaction with the nucleophilic thiol of Cys91.
(Image of the chemical structure of this compound would be placed here in a full whitepaper. For this text-based generation, a placeholder is used.)
Chemical Formula: C₁₈H₁₄N₂O₄S Molecular Weight: 354.38 CAS Number: 2244881-69-2
Proposed Mechanism of Covalent Modification
The proposed mechanism of action involves a nucleophilic attack from the thiol group of Cys91 on an electrophilic center of this compound, leading to the formation of a stable covalent adduct. This prevents the fatty acid from being attached to Cys91, thus inhibiting STING palmitoylation.
Quantitative Data
While a specific IC₅₀ value for this compound is not publicly available in the reviewed literature, it has been shown to efficiently inhibit both human (hsSTING) and murine (mmSTING) mediated IFNβ reporter activity in HEK293 cells at concentrations ranging from 0.02 to 2 µM[1]. For comparative purposes, the potencies of other known covalent inhibitors targeting Cys91 are presented in the table below.
| Inhibitor | Target | Assay Type | Cell Line | IC₅₀ (nM) | Reference |
| This compound | hsSTING, mmSTING | IFNβ Reporter | HEK293 | 0.02-2 µM (effective range) | [1] |
| H-151 | hsSTING | Ifnb expression | HFFs | ~134.4 | [2] |
| mmSTING | Ifnb expression | MEFs | ~138 | [2] | |
| SN-011 | hsSTING | Ifnb expression | HFFs | ~502.8 | [2] |
| mmSTING | Ifnb expression | MEFs | ~127.5 | [2] |
Experimental Protocols
The following protocols describe key experiments for characterizing the activity and mechanism of this compound.
IFNβ Luciferase Reporter Assay
This cell-based assay quantifies the inhibitory effect of this compound on STING-dependent gene expression.
Objective: To determine the potency of this compound in inhibiting STING-mediated IFNβ promoter activation.
Materials:
-
HEK293T cells
-
Expression plasmids for human or mouse STING
-
IFNβ promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
STING agonist (e.g., 2’3’-cGAMP)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the STING expression plasmid, IFNβ promoter-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours of transfection, pre-treat the cells with a serial dilution of this compound (e.g., from 0.01 to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP) at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
Western Blot Analysis of STING Pathway Activation
This biochemical assay directly assesses the effect of this compound on the phosphorylation of key downstream signaling molecules.
Objective: To confirm that this compound inhibits the phosphorylation of TBK1 and IRF3.
Materials:
-
THP-1 monocytes or other relevant cell lines expressing STING
-
STING agonist (e.g., 2’3’-cGAMP)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Treatment: Culture THP-1 cells and pre-treat with this compound at various concentrations for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist for a specified time (e.g., 1-3 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated TBK1 and IRF3 in treated versus untreated samples to assess the inhibitory effect of this compound.
In-Gel Fluorescence Labeling for Target Engagement
This assay provides visual evidence of the covalent binding of an inhibitor to its target protein.
Objective: To demonstrate that this compound covalently binds to STING in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for wild-type STING and a C91S mutant STING
-
A probe version of this compound containing a bioorthogonal handle (e.g., an alkyne group)
-
Fluorescent azide (e.g., TAMRA-azide or Cy5-azide)
-
Click chemistry reagents (copper(I) catalyst, ligand)
-
SDS-PAGE gels and fluorescence gel scanner
Protocol:
-
Cell Transfection: Transfect HEK293T cells with plasmids expressing wild-type STING or the C91S mutant.
-
Probe Labeling: Treat the transfected cells with the alkyne-modified this compound probe for a specified time.
-
Cell Lysis: Lyse the cells in a suitable buffer.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding the fluorescent azide and click chemistry reagents to the cell lysates.
-
SDS-PAGE: Separate the proteins in the labeled lysates by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled proteins using a fluorescence gel scanner.
-
Analysis: A fluorescent band corresponding to the molecular weight of STING should be present in cells expressing wild-type STING and treated with the probe. This band should be absent or significantly reduced in cells expressing the C91S mutant, confirming that the binding is dependent on Cys91.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry provides definitive evidence of covalent bond formation and can identify the site of modification.
Objective: To confirm the formation of a covalent adduct between this compound and STING and to verify that the modification occurs at Cys91.
Materials:
-
Purified recombinant STING protein (wild-type and C91S mutant)
-
This compound
-
Mass spectrometer (e.g., ESI-Q-TOF)
-
Proteases for peptide mapping (e.g., trypsin)
-
LC-MS/MS system
Protocol:
-
Intact Protein Analysis:
-
Incubate purified wild-type STING protein with an excess of this compound.
-
Analyze the intact protein using mass spectrometry.
-
A mass shift corresponding to the molecular weight of this compound should be observed for the treated protein compared to the untreated control, confirming covalent binding.
-
Repeat the experiment with the C91S mutant; no significant mass shift should be observed.
-
-
Peptide Mapping:
-
Digest the this compound-treated and untreated STING proteins with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the peptide containing Cys91. In the treated sample, this peptide will show a mass increase corresponding to the addition of this compound.
-
The MS/MS fragmentation pattern will confirm the precise site of modification on the peptide.
-
Conclusion
This compound is a valuable tool for studying the biological consequences of STING inhibition and serves as a lead compound for the development of therapeutics for STING-driven diseases. Its mechanism of action, covalent targeting of the critical Cys91 residue, provides a robust and irreversible means of blocking STING signaling. The experimental protocols detailed in this guide provide a framework for researchers to characterize this compound and other similar inhibitors, facilitating further investigation into the therapeutic potential of targeting the cGAS-STING pathway.
References
An In-depth Technical Guide to STING-IN-3 and STING Palmitoylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) protein is a pivotal component of the innate immune system, orchestrating inflammatory responses to cytosolic DNA. A critical post-translational modification, S-palmitoylation, has been identified as a key step in the activation of STING signaling. This modification, occurring at specific cysteine residues, facilitates the protein's translocation, clustering, and subsequent downstream signaling cascade. Consequently, the inhibition of STING palmitoylation has emerged as a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of STING palmitoylation and introduces STING-IN-3, a covalent inhibitor that targets this process. We present available quantitative data, detailed experimental protocols for studying STING palmitoylation and its inhibition, and visualizations of the associated molecular pathways and experimental workflows.
The Role of STING Palmitoylation in Innate Immunity
The innate immune system relies on the detection of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) to initiate a defensive response. Cytosolic DNA, a hallmark of viral infection and cellular damage, is a potent activator of this system. The cyclic GMP-AMP synthase (cGAS)-STING pathway is the primary sensor for cytosolic DNA.
Upon binding to cytosolic DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. It is within the Golgi that a crucial post-translational modification, S-palmitoylation, takes place.
Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues of a protein. For STING, this modification occurs on a highly conserved cysteine residue, Cysteine 91 (Cys91), and to a lesser extent on Cysteine 88 (Cys88) in mice. This lipid modification is essential for the subsequent steps in STING activation. Palmitoylated STING is able to cluster in lipid rafts within the Golgi, which facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, culminating in an anti-viral and inflammatory response.
This compound: A Covalent Inhibitor of STING Palmitoylation
Given the critical role of palmitoylation in STING activation, targeting this process has become an attractive therapeutic strategy for diseases driven by excessive STING signaling, such as STING-associated vasculopathy with onset in infancy (SAVI) and other autoimmune disorders.
This compound is a small molecule inhibitor designed to covalently target the Cysteine 91 residue of STING. By forming an irreversible bond with this key cysteine, this compound effectively blocks the site of palmitoylation. This prevention of palmitoylation inhibits the subsequent downstream signaling events, including the recruitment of TBK1 and the phosphorylation of IRF3, thereby suppressing the production of type I interferons and other inflammatory cytokines. This compound has been shown to be effective against both human (hsSTING) and mouse (mmSTING) STING.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant covalent inhibitors that target Cysteine 91 of STING. This data is crucial for understanding the potency and efficacy of these compounds.
Table 1: In Vitro Activity of this compound
| Compound | Target | Assay | Cell Line | Concentration Range for Inhibition | Reference |
| This compound | hsSTING & mmSTING | IFNβ Reporter Assay | HEK293 | 0.02-2 µM | [1] |
Table 2: Comparative In Vitro Efficacy of Covalent STING Inhibitors Targeting Cys91
| Compound | Target | Assay | Cell Line | IC50 | Reference |
| H-151 | mmSTING | cGAMP-induced Ifnb expression | MEFs | ~138 nM | [2] |
| H-151 | mmSTING | cGAMP-induced Ifnb expression | BMDMs | ~109.6 nM | [2] |
| H-151 | hsSTING | cGAMP-induced Ifnb expression | HFFs | ~134.4 nM | [2] |
| GHN105 | hsSTING | IFN-β secretion | THP-1 | 4.4 µM | [3] |
Table 3: In Vivo Efficacy of a Covalent STING Inhibitor (GHN105) in a Mouse Model of Colitis
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| GHN105 | DSS-induced acute colitis in mice | 10 mg/kg, oral gavage | - Reduced serum IFN-β levels- Suppressed plasma TNF-α levels- Covalent engagement of STING in colon tissues | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study STING palmitoylation and the effects of inhibitors like this compound.
Acyl-PEGyl Exchange Gel-Shift (APEGS) Assay for Detecting STING Palmitoylation
This assay allows for the detection and quantification of protein palmitoylation by labeling previously palmitoylated cysteine residues with a large polyethylene glycol (PEG) molecule, causing a significant shift in the protein's molecular weight on an SDS-PAGE gel.
Materials:
-
Cells expressing the STING protein of interest.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with protease inhibitors.
-
Blocking Buffer: Lysis buffer containing 50 mM N-ethylmaleimide (NEM).
-
Reducing Buffer: Lysis buffer containing 1 M hydroxylamine (pH 7.4).
-
Labeling Buffer: Lysis buffer containing 1 mM methoxy-PEG-maleimide (mPEG-Mal).
-
SDS-PAGE gels and Western blotting reagents.
-
Anti-STING antibody.
Protocol:
-
Lyse cells in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
Take a 50 µg aliquot of the protein lysate and add an equal volume of Blocking Buffer. Incubate for 1 hour at room temperature to block free cysteine residues.
-
Precipitate the protein using the chloroform/methanol method to remove excess NEM.
-
Resuspend the protein pellet in Lysis Buffer.
-
Divide the sample into two tubes. To one tube, add Reducing Buffer (to cleave the palmitoyl-thioester bond), and to the other, add Lysis Buffer (as a negative control). Incubate for 1 hour at room temperature.
-
Add Labeling Buffer to both tubes and incubate for 1 hour at room temperature to label the newly exposed cysteine residues with mPEG-Mal.
-
Stop the reaction by adding Laemmli sample buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-STING antibody. A higher molecular weight band in the hydroxylamine-treated sample indicates palmitoylated STING.
IFN-β Luciferase Reporter Assay for STING Activity
This cell-based assay measures the transcriptional activity of the IFN-β promoter, a direct downstream target of the STING pathway.
Materials:
-
HEK293T cells.
-
Expression plasmid for human or mouse STING.
-
Reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter (IFN-β-Luc).
-
Control reporter plasmid with Renilla luciferase under a constitutive promoter (e.g., pRL-TK).
-
Transfection reagent.
-
STING agonist (e.g., 2'3'-cGAMP).
-
STING inhibitor (e.g., this compound).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the STING expression plasmid, IFN-β-Luc reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 1 µg/mL 2'3'-cGAMP) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of TBK1 and IRF3 Phosphorylation
This method directly assesses the activation of key downstream kinases in the STING signaling pathway.
Materials:
-
Cells responsive to STING activation (e.g., THP-1 monocytes).
-
STING agonist (e.g., 2'3'-cGAMP).
-
STING inhibitor (e.g., this compound).
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
SDS-PAGE gels and Western blotting reagents.
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-total TBK1, anti-phospho-IRF3 (Ser396), anti-total IRF3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Plate cells and allow them to adhere or stabilize.
-
Pre-treat the cells with the desired concentration of this compound for 1-2 hours.
-
Stimulate the cells with a STING agonist for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Diagram 1: STING Signaling Pathway and the Role of Palmitoylation
Caption: STING signaling is initiated by cytosolic dsDNA, leading to STING palmitoylation in the Golgi.
Diagram 2: Mechanism of Action of this compound
Caption: this compound covalently binds to Cys91, blocking palmitoylation and downstream signaling.
Diagram 3: Experimental Workflow for APEGS Assay
Caption: Workflow for detecting protein palmitoylation using the Acyl-PEGyl Exchange Gel-Shift assay.
Conclusion and Future Directions
The discovery of STING palmitoylation as a critical regulatory step in innate immune signaling has opened new avenues for therapeutic intervention. Inhibitors like this compound, which covalently target the key cysteine residue Cys91, offer a promising strategy to dampen aberrant STING activation in a variety of inflammatory and autoimmune diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricacies of STING palmitoylation and to evaluate the efficacy of novel inhibitors.
Future research in this field will likely focus on several key areas. The development of more potent and specific inhibitors of STING palmitoylation with favorable pharmacokinetic profiles will be crucial for clinical translation. A deeper understanding of the upstream enzymes responsible for STING palmitoylation (palmitoyl acyltransferases) and depalmitoylation could reveal additional therapeutic targets. Furthermore, exploring the interplay between STING palmitoylation and other post-translational modifications will provide a more complete picture of STING regulation. Ultimately, the continued investigation of STING palmitoylation and its inhibitors holds great promise for the development of novel therapies for a range of human diseases.
References
The Structure-Activity Relationship of 1H-Pyrrole-3-carbonitrile Derivatives as STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for a novel class of STING (Stimulator of Interferon Genes) agonists based on a 1H-pyrrole-3-carbonitrile scaffold. This document outlines the key structural modifications that influence biological activity, presents quantitative data for comparative analysis, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Core Structure and SAR Summary
The foundational molecule for this series is a 1H-pyrrole-3-carbonitrile core. SAR studies have primarily focused on modifications to the aniline ring system attached to this core. The lead compound, 4A , demonstrated modest STING agonistic activity and served as the starting point for optimization.[1]
Key findings from the SAR studies indicate that the nature and position of substituents on the aniline ring play a crucial role in the compound's ability to bind to and activate STING. For instance, the introduction of an ethynyl group at the R¹ position, as seen in compound 7F , resulted in a significant increase in potency compared to the lead compound.[1] This suggests that small, electron-withdrawing or sterically unobtrusive groups at this position are favorable for activity. Conversely, a larger methyl substituent at the same position (7D ) led to a marked decrease in activity.[1]
Quantitative Data for SAR Analysis
The following tables summarize the quantitative data for key compounds in the 1H-pyrrole-3-carbonitrile series, detailing their ability to stabilize the human STING protein (as measured by the change in melting temperature, ΔTm) and their potency in a cellular reporter assay (EC50).
Table 1: Thermal Stability and Cellular Potency of 1H-Pyrrole-3-carbonitrile Derivatives [1]
| Compound | R¹ Substituent | ΔTm (°C) for hSTING | EC50 in THP1 cells (μM) |
| 4A | H | +3.5 | 10.49 ± 1.95 |
| 7D | CH₃ | +1.5 | 45.96 ± 3.88 |
| 7E | OCH₃ | +4.0 | 9.75 ± 0.84 |
| 7F | CCH | +8.0 | 1.19 ± 0.05 |
Table 2: Competitive Binding Affinity of Lead Compounds [1]
| Compound | IC50 (μM) |
| 7F | 0.70 - 4.72 |
| 7P | 0.70 - 4.72 |
| 7R | 0.70 - 4.72 |
| SR-717 (Reference) | Comparable to 7F, 7P, 7R |
Signaling Pathway and Experimental Workflows
The activation of the innate immune system by these STING agonists follows a well-defined signaling cascade. The diagrams below illustrate this pathway, a typical experimental workflow for assessing compound activity, and the logical relationships derived from the SAR studies.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for STING agonist evaluation.
Caption: Logical relationships in the SAR of 1H-pyrrole-3-carbonitrile STING agonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR findings. The following are summaries of the key experimental protocols used in the evaluation of the 1H-pyrrole-3-carbonitrile series of STING agonists.
Protein Thermal Shift (PTS) Assay
This assay measures the change in the thermal denaturation temperature (Tm) of the STING protein upon ligand binding, which is an indicator of binding affinity and stabilization.
-
Protein Preparation: The C-terminal domain (CTD) of human STING (residues 139-379) is expressed and purified.
-
Reaction Mixture: A solution is prepared containing the purified STING protein, the test compound at various concentrations, and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Thermal Denaturation: The reaction mixture is subjected to a temperature gradient using a real-time PCR instrument.
-
Data Acquisition: The fluorescence intensity is measured as a function of temperature. As the protein unfolds, the hydrophobic core is exposed, leading to an increase in fluorescence from the dye.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the compound from the Tm in the presence of the compound.
THP1-Dual™ KI-hSTING Reporter Gene Assay
This cellular assay quantifies the activation of the STING pathway by measuring the expression of a reporter gene under the control of an IRF3-inducible promoter.
-
Cell Culture: THP1-Dual™ KI-hSTING cells, which are engineered to express human STING and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene, are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours) to allow for STING activation and reporter gene expression.
-
SEAP Detection: A sample of the cell culture supernatant is collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Data Measurement: The absorbance is read at a specific wavelength (e.g., 620-655 nm) to quantify the amount of SEAP produced.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known fluorescently labeled ligand for binding to the STING protein.
-
Reaction Setup: A constant concentration of the purified STING CTD and a fluorescently labeled STING agonist (e.g., a fluorescently tagged cyclic dinucleotide) are incubated with varying concentrations of the test compound.
-
Incubation: The reaction is allowed to reach equilibrium.
-
Detection: The fluorescence polarization or a similar method is used to measure the amount of the fluorescent ligand bound to the protein. As the test compound displaces the fluorescent ligand, the fluorescence polarization decreases.
-
Data Analysis: The data is plotted as the percentage of inhibition versus the concentration of the test compound. The IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent ligand, is determined by fitting the data to a suitable model.
Western Blotting for Phosphorylated Downstream Proteins
This technique is used to confirm that the observed cellular activity is due to the activation of the STING signaling pathway by detecting the phosphorylation of key downstream proteins like TBK1 and IRF3.
-
Cell Lysis: THP1 cells are treated with the test compound for various time points, after which the cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of TBK1 and IRF3, as well as antibodies for the total forms of these proteins as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to assess the extent of pathway activation.
References
The Impact of STING-IN-3 on Downstream Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making STING an attractive target for therapeutic intervention. STING-IN-3 is a small molecule inhibitor that covalently targets the STING protein, offering a potent and specific means of modulating this pathway. This technical guide provides an in-depth analysis of the effects of this compound on downstream signaling cascades, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Mechanism of Action of this compound
This compound is a covalent inhibitor that specifically targets cysteine residue 91 (Cys91) within the transmembrane domain of the STING protein. This covalent modification effectively blocks the activation-induced palmitoylation of STING. Palmitoylation is a critical post-translational modification that is essential for the trafficking of STING from the endoplasmic reticulum to the Golgi apparatus, its subsequent oligomerization, and the recruitment of downstream signaling effectors. By preventing palmitoylation, this compound locks STING in an inactive state, thereby inhibiting the entire downstream signaling cascade.
Core Signaling Pathway and Inhibition by this compound
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), which is produced by cGAS upon sensing cytosolic DNA. This binding event triggers a conformational change in STING, leading to its activation and the recruitment of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 (pIRF3) dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This compound, by preventing the initial activation step of STING palmitoylation, effectively abrogates these downstream events.
Quantitative Analysis of Downstream Signaling Inhibition
Table 1: Inhibition of STING-Mediated Phosphorylation
| Analyte | Cell Type | Stimulant | H-151 Concentration | % Inhibition of Phosphorylation | Reference |
| pTBK1 | Mouse Embryonic Fibroblasts (MEFs) | cGAMP | 1 µM | > 80% | [1] |
| pIRF3 | Mouse Macrophages (RAW 264.7) | cGAMP | 1 µM | > 90% | [2] |
| pIRF3 | Human Monocytes (THP-1) | cGAMP | 1 µM | Significant reduction | [3] |
Table 2: Inhibition of STING-Mediated Cytokine Production (IC50 Values)
| Cytokine | Cell Type | Stimulant | H-151 IC50 | Reference |
| IFN-β | Mouse Embryonic Fibroblasts (MEFs) | 2'3'-cGAMP | 138 nM | [1] |
| IFN-β | Mouse Bone Marrow-Derived Macrophages (BMDMs) | 2'3'-cGAMP | 109.6 nM | [1] |
| IFN-β | Human Foreskin Fibroblasts (HFFs) | 2'3'-cGAMP | 134.4 nM | [1] |
| TNF-α | Mouse Macrophages | LPS | Not Available | [4] |
| IL-6 | Mouse Macrophages | LPS | Not Available | [4] |
Key Experimental Methodologies
To assess the inhibitory effect of this compound on downstream signaling, a series of well-established cellular and biochemical assays are employed.
Western Blot Analysis for Phosphorylated Signaling Proteins
This method is used to quantify the levels of phosphorylated TBK1 (pTBK1) and IRF3 (pIRF3), which are direct indicators of STING pathway activation.
Protocol:
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 monocytes, RAW 264.7 macrophages, or MEFs) in 6-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (1-5 µg/mL), for a short duration (e.g., 1-3 hours) to capture peak phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for pTBK1, TBK1, pIRF3, IRF3, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines, such as IFN-β and TNF-α, in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., THP-1 or PBMCs) in a 96-well plate.
-
Pre-treat cells with a dose range of this compound for 1-2 hours.
-
Stimulate the STING pathway with an agonist (e.g., 2'3'-cGAMP) for 18-24 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA Procedure (following manufacturer's instructions for a sandwich ELISA):
-
Add standards and samples to the wells of a pre-coated ELISA plate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate and wash, then add a streptavidin-HRP conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Determine the IC50 value of this compound for the inhibition of cytokine production.
-
Acyl-Biotin Exchange (ABE) Assay for STING Palmitoylation
The ABE assay is a specific method to detect the palmitoylation of STING.
Protocol:
-
Cell Lysis and Thiol Blocking:
-
Lyse cells treated with or without this compound and a STING agonist in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups on cysteine residues.
-
-
Thioester Cleavage:
-
Treat the lysates with hydroxylamine to specifically cleave the thioester bond of palmitoylated cysteines, exposing a free thiol group. A control sample is treated without hydroxylamine.
-
-
Biotinylation and Affinity Purification:
-
Label the newly exposed thiol groups with a thiol-reactive biotinylating reagent (e.g., biotin-HPDP).
-
Capture the biotinylated proteins using streptavidin-agarose beads.
-
-
Detection:
-
Elute the captured proteins and analyze by Western blotting using an anti-STING antibody. An increased signal in the hydroxylamine-treated sample compared to the control indicates palmitoylation.
-
Conclusion
This compound is a potent inhibitor of the STING signaling pathway, acting through the covalent modification of Cys91 and subsequent blockade of STING palmitoylation. This mechanism effectively prevents the activation of TBK1 and IRF3, leading to a significant reduction in the production of type I interferons and other pro-inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the impact of this compound and other inhibitors on this critical innate immune signaling cascade, facilitating the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. pnas.org [pnas.org]
- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
STING-IN-3: A Technical Guide to a Covalent STING Inhibitor for Innate Immunity Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STING-IN-3, a valuable tool for studying the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system. While "this compound" is not a widely referenced designation in peer-reviewed literature, it is understood to be a covalent inhibitor of STING that targets a key cysteine residue. The data and methodologies presented here are based on studies of well-characterized covalent STING inhibitors with the same mechanism of action, such as C-178, which is believed to be either identical or structurally and functionally analogous to this compound.
Introduction to STING and its Role in Innate Immunity
The cGAS-STING pathway is a fundamental signaling cascade that detects the presence of cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage.[1][2] Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) is activated and produces the second messenger cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[3][4] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective innate immune response.[3][4]
This compound: Mechanism of Action
This compound is a covalent inhibitor of STING. Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue, Cys91, located in the transmembrane domain of the STING protein.[5][6][7][8] This covalent modification is critical as it blocks the palmitoylation of STING, a post-translational modification essential for its activation.[6] By preventing palmitoylation, this compound effectively inhibits the formation of STING multimers and their subsequent translocation to the Golgi, thereby blocking the recruitment and activation of downstream signaling components like TBK1 and IRF3.[6] It is important to note that some covalent inhibitors targeting Cys91, such as C-178, have been shown to be potent inhibitors of mouse STING but not human STING.[5][8]
Quantitative Data
The following tables summarize the quantitative data for C-178, a representative covalent STING inhibitor analogous to this compound.
| Compound | Target | Mechanism of Action | Species Specificity | Reference |
| C-178 | STING (Cys91) | Covalent inhibitor, blocks palmitoylation | Mouse-specific | [5][8] |
| Assay Type | Cell Line | Stimulus | Concentration Range of C-178 | Observed Effect | Reference |
| IFN-β Reporter Assay | HEK293 cells | STING activation | 0.01-1.25 µM | Selective reduction of STING-mediated IFN-β reporter activity | [7] |
| Ifnb1 mRNA Expression | Bone Marrow-Derived Macrophages (BMDMs) | c-di-GMP, dsDNA, LPS | 0.5 µM | Prevention of increased Ifnb1 expression | [7] |
| TBK1 Phosphorylation | Mouse Embryonic Fibroblasts (MEFs) | CMA (cGAMP mimic) | 1 µM | Time-dependent inhibition of CMA-induced p-TBK1 | [5] |
| Gene Expression Profiling | BMDMs | - | 1 µM (1 hour) | No appreciable effect on gene expression in the absence of STING stimulation | [5] |
Experimental Protocols
STING Luciferase Reporter Assay
This assay is used to quantify the inhibitory activity of this compound on the STING signaling pathway by measuring the transcription of an interferon-stimulated response element (ISRE)-driven luciferase reporter gene.
Materials:
-
HEK293T cells
-
Expression plasmid for human or mouse STING
-
ISRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
STING agonist (e.g., 2’3’-cGAMP)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the STING expression plasmid, ISRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP) at a final concentration known to induce a robust response.
-
Incubation: Incubate the cells for 6-8 hours.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
IFN-β ELISA
This enzyme-linked immunosorbent assay (ELISA) measures the amount of secreted IFN-β in the cell culture supernatant as a downstream readout of STING pathway activation.
Materials:
-
Immune cells (e.g., mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes)
-
STING agonist (e.g., 2’3’-cGAMP)
-
This compound (and vehicle control)
-
Cell culture medium and supplements
-
IFN-β ELISA kit (species-specific)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the immune cells in a 96-well plate.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist.
-
Incubation: Incubate the cells for 18-24 hours to allow for IFN-β production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant IFN-β. Calculate the concentration of IFN-β in the samples. Plot the IFN-β concentration against the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated TBK1 and IRF3
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules in the STING pathway.
Materials:
-
Immune cells (e.g., MEFs or BMDMs)
-
STING agonist (e.g., 2’3’-cGAMP)
-
This compound (and vehicle control)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser396), total IRF3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or vehicle control, followed by stimulation with a STING agonist for a specified time (e.g., 0.5-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the effect of this compound on TBK1 and IRF3 phosphorylation.
Visualizations
cGAS-STING Signaling Pathway
Caption: The cGAS-STING signaling pathway leading to type I interferon production.
Mechanism of this compound Inhibition
Caption: this compound covalently modifies Cys91, blocking STING activation.
Experimental Workflow for Evaluating this compound
Caption: Workflow for characterizing the inhibitory activity of this compound.
References
- 1. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING: a master regulator in the cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING pathway stimulation results in a differentially activated innate immune phenotype associated with low nitric oxide and enhanced antibody titers in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. STING inhibitor C-178 | STING inhibitor| Probechem Biochemicals [probechem.com]
The Role of Covalent STING Inhibitors in Blocking IFN-β Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon (IFN) response, including the production of IFN-β. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making STING a prime therapeutic target. This technical guide provides an in-depth overview of the mechanism by which covalent STING inhibitors, such as STING-IN-3, block IFN-β production. These inhibitors function by covalently modifying a key cysteine residue in the transmembrane domain of STING, preventing its activation-induced palmitoylation—a crucial step for downstream signaling. This guide details the molecular mechanism, presents quantitative data on inhibitor potency, outlines key experimental protocols for inhibitor validation, and provides visual diagrams of the relevant biological pathways and experimental workflows.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, or cellular damage.
-
DNA Sensing : The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.[1][2]
-
Second Messenger Synthesis : Upon activation, cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1][2]
-
STING Activation : cGAMP binds to STING, a protein dimer anchored in the endoplasmic reticulum (ER) membrane. This binding induces a conformational change in STING.[2][3]
-
Translocation and Palmitoylation : Activated STING traffics from the ER to the Golgi apparatus.[3][4] At the Golgi, STING undergoes palmitoylation on cysteine residues Cys88 and Cys91, a critical post-translational modification that promotes the clustering of STING into higher-order oligomers.[4][5]
-
TBK1 and IRF3 Recruitment : These STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[3][6]
-
Phosphorylation Cascade : TBK1 then phosphorylates interferon regulatory factor 3 (IRF3).[3][6]
-
IFN-β Production : Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferon genes, most notably IFNB1, leading to the production and secretion of IFN-β.[3][6]
Mechanism of Action: this compound and Covalent Cys91 Inhibition
This compound is a covalent inhibitor of STING that effectively blocks the pathway leading to IFN-β production.[1] Its mechanism of action is centered on preventing the critical post-translational modification of STING palmitoylation.
-
Covalent Modification : this compound possesses an electrophilic "warhead" that allows it to form a permanent, covalent bond with a specific nucleophilic residue on the STING protein.[2][7]
-
Target Site : The inhibitor selectively targets Cysteine 91 (Cys91), a highly conserved residue located in the transmembrane domain of both human and mouse STING.[1][2][7]
-
Blockade of Palmitoylation : Palmitoylation, the attachment of palmitic acid, is essential for STING's translocation to the Golgi, its subsequent oligomerization, and the recruitment of TBK1.[4][5] By covalently binding to Cys91, this compound physically obstructs the site required for palmitoylation.
-
Inhibition of Downstream Signaling : Without palmitoylation, STING cannot form the necessary signaling platforms at the Golgi.[4] This prevents the recruitment and activation of TBK1, thereby halting the phosphorylation of IRF3 and blocking the entire cascade that leads to IFN-β gene transcription.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Orally Bioavailable and Site-Selective Covalent STING Inhibitor Derived from a Macrocyclic Marine Diterpenoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation of STING requires palmitoylation at the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-molecule localization microscopy reveals STING clustering at the trans-Golgi network through palmitoylation-dependent accumulation of cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Understanding the binding site of STING-IN-3
An In-depth Technical Guide to the STING-IN-3 Binding Site
This technical guide offers a detailed examination of the binding site and mechanism of action for this compound, a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. The content is tailored for researchers, scientists, and professionals in drug development engaged in the study of innate immunity and STING-targeted therapeutics.
Introduction to STING Signaling
The Stimulator of Interferon Genes (STING), also known as TMEM173, is a pivotal adaptor protein in the innate immune system, orchestrating the response to cytosolic DNA, which can originate from pathogens or cellular damage.[1][2][3] Residing in the endoplasmic reticulum (ER), STING is activated by cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, which are synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon sensing double-stranded DNA (dsDNA) in the cytoplasm.[3][4][5]
Upon binding to cGAMP, STING undergoes a significant conformational change and traffics from the ER to the Golgi apparatus.[5][6] This translocation is a critical step that facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[7][8] TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][5][7] This signaling cascade is fundamental for initiating a robust anti-pathogen and anti-tumor immune response.[4][9]
The this compound Binding Site and Mechanism of Action
This compound is an inhibitor of both human STING (hsSTING) and murine STING (mmSTING).[10] Its mechanism is distinct from inhibitors that target the cGAMP binding pocket. This compound functions as a covalent inhibitor, specifically targeting a cysteine residue located in the transmembrane domain of the STING protein.
Covalent Modification of Cysteine 91: The primary binding site of this compound is the transmembrane residue Cysteine 91 (Cys91) .[10] this compound forms a covalent bond with this specific residue. This irreversible interaction is central to its inhibitory function.
Inhibition of STING Palmitoylation: The covalent modification of Cys91 by this compound directly blocks the activation-induced palmitoylation of STING.[10] Palmitoylation, the attachment of fatty acids to cysteine residues, is a crucial post-translational modification for the trafficking and oligomerization of STING, which are prerequisites for downstream signaling. By preventing this step, this compound effectively traps STING in an inactive state, thereby inhibiting the entire signaling cascade.
Quantitative Data
The publicly available quantitative data for this compound is limited. The compound has been shown to functionally inhibit STING-mediated signaling in a cellular context.
| Parameter | Species | Value | Assay | Source |
| Functional Inhibition | Human (hsSTING) & Murine (mmSTING) | 0.02 - 2 µM | IFN-β Reporter Assay (HEK293 cells) | [10] |
| Binding Affinity (Kd) | Not Publicly Available | - | - | - |
| IC50 | Not Publicly Available | - | - | - |
| Thermal Shift (ΔTm) | Not Publicly Available | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to characterize the binding and mechanism of a covalent STING inhibitor like this compound.
IFN-β Reporter Assay
This assay functionally measures the inhibition of the STING signaling pathway.
-
Cell Line: HEK293T cells that are null for endogenous STING.
-
Reagents:
-
Expression plasmids for human STING.
-
IFN-β promoter-luciferase reporter plasmid.
-
Renilla luciferase plasmid (for normalization).
-
STING agonist (e.g., 2'3'-cGAMP).
-
This compound.
-
Dual-luciferase reporter assay system.
-
-
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding human STING, IFN-β promoter-luciferase, and Renilla luciferase.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells by transfecting them with a STING agonist like 2'3'-cGAMP.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase system.
-
Normalize the IFN-β promoter-driven firefly luciferase activity to the Renilla luciferase activity. Data is typically plotted as a percentage of the activity seen in the stimulated, vehicle-treated control.
-
Site-Directed Mutagenesis
This experiment is crucial to confirm that Cys91 is the specific target of this compound.
-
Methodology:
-
Mutagenesis: Use a commercial site-directed mutagenesis kit to generate a STING expression plasmid where Cysteine 91 is replaced with a non-reactive amino acid, such as Alanine (C91A). The wild-type STING plasmid serves as the template.
-
Sequence Verification: Sequence the entire coding region of the mutated plasmid to confirm the presence of the C91A mutation and the absence of any other unintended mutations.
-
Functional Assay: Perform the IFN-β Reporter Assay as described above, comparing the inhibitory effect of this compound on wild-type STING versus the C91A mutant STING.
-
-
Expected Outcome: this compound should effectively inhibit signaling by wild-type STING but show significantly reduced or no inhibitory activity against the C91A mutant, confirming Cys91 as the essential binding site.
Acyl-Resin Assisted Capture (Acyl-RAC) for Palmitoylation
This biochemical assay determines if this compound inhibits STING palmitoylation.
-
Principle: This method isolates palmitoylated proteins. A reduction in the amount of STING captured in this compound-treated cells indicates inhibition of palmitoylation.
-
Protocol:
-
Treat STING-expressing cells with this compound or DMSO, followed by stimulation with a STING agonist.
-
Lyse the cells under conditions that preserve post-translational modifications.
-
Block free thiol groups with N-ethylmaleimide (NEM).
-
Cleave thioester linkages (present in palmitoylated proteins) with hydroxylamine to reveal free thiols.
-
Capture the newly exposed thiols on a thiopropyl Sepharose resin.
-
Elute the captured proteins by cleaving the disulfide bonds.
-
Analyze the eluate for the presence and quantity of STING via Western blot. A decrease in the STING signal in the this compound-treated sample compared to the control indicates inhibition of palmitoylation.
-
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway.
This compound Mechanism of Action
Caption: Covalent inhibition of STING by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for validating this compound's binding site.
References
- 1. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. STING: a master regulator in the cancer-immunity cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING is a cell-intrinsic metabolic checkpoint restricting aerobic glycolysis by targeting HK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Signaling in The Brain: Molecular Threats, Signaling Activities, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Attenuation of cGAS/STING activity during mitosis | Life Science Alliance [life-science-alliance.org]
- 7. Role of the STING→IRF3 Pathway in Ambient GABA Homeostasis and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of STING-IN-3, a STING Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells. Upon activation, STING initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective immune response. However, dysregulation of the STING pathway has been implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy.
STING-IN-3 is an inhibitor of STING that covalently targets the transmembrane cysteine residue Cys91, thereby blocking the activation-induced palmitoylation of STING. This application note provides detailed in vitro experimental protocols to characterize the inhibitory activity of this compound and similar compounds. The included methodologies cover reporter gene assays, enzyme-linked immunosorbent assays (ELISA), and quantitative polymerase chain reaction (qPCR) to assess the downstream effects of STING inhibition.
Data Presentation
The following tables summarize the inhibitory activities of various STING inhibitors in different cell-based assays. This data is provided for comparative purposes to aid in the evaluation of novel STING inhibitors like this compound.
Table 1: Inhibitory Concentration (IC50) of STING Inhibitors in Human and Murine Cell Lines
| Compound | Human STING IC50 (µM) | Murine STING IC50 (µM) | Species Specificity Notes |
| H-151 | ~0.134 (in HFFs)[1] | ~0.138 (in MEFs)[1] | Some studies show comparable IC50 values, while others report higher specificity for human STING.[1] |
| SN-011 | ~0.503 (in HFFs)[1] | ~0.128 (in MEFs)[1] | Potent inhibitor of both human and mouse STING, with slightly higher potency for murine STING in some cell types.[1] |
| Compound 11 | 19.93[1] | 15.47[1] | Exhibits comparable inhibitory activity against both human and murine STING.[1] |
| Compound 27 | 38.75[1] | 30.81[1] | Shows similar potency against human and murine STING.[1] |
HFFs: Human Foreskin Fibroblasts; MEFs: Mouse Embryonic Fibroblasts. Note: IC50 values can vary depending on the cell type and assay conditions used.
Table 2: Effective Concentrations of STING Inhibitors in In Vitro Assays
| Compound | Cell Line | Assay | Effective Concentration | Observed Effect |
| STING-IN-4 | RAW264.7 | NO Production | 20 µM (26 h) | Inhibition of NO production.[2] |
| STING-IN-4 | RAW264.7 | iNOS Expression | 2.5-10 µM (26 h) | Significant inhibition of iNOS expression.[2] |
| STING-IN-4 | RAW264.7 | STING/IRF3/NF-κB Activation | 2.5-10 µM (8 h) | Inhibition of LPS-induced pathway activation.[2] |
| STING-IN-4 | - | Thermal Stabilization | 5 and 50 µM (12 h) | Reduced STING degradation at elevated temperatures.[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The cGAS-STING signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for validating STING inhibitors using a luciferase reporter assay.
Experimental Protocols
STING-Mediated IFN-β Luciferase Reporter Assay
This assay quantifies the activity of the STING pathway by measuring the expression of a luciferase reporter gene under the control of the IFN-β promoter.
Materials:
-
HEK293T cells (or other suitable reporter cell line)
-
Plasmids: pIFN-β-Luc (IFN-β promoter driving firefly luciferase), pRL-TK (Renilla luciferase for normalization)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound (or other test inhibitor)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-luciferase reporter assay system
-
Luminometer
-
96-well cell culture plates, white
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with pIFN-β-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.[3]
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 50 µM) or vehicle control (e.g., DMSO) for 1-2 hours.[3]
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP at a final concentration of 1 µg/mL) for 6-8 hours.[3]
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay system.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition for each concentration of this compound compared to the agonist-only control. Determine the IC50 value by fitting the data to a dose-response curve.
IFN-β and CXCL10 Enzyme-Linked Immunosorbent Assay (ELISA)
This assay directly measures the secretion of IFN-β or the chemokine CXCL10, key downstream effectors of STING activation, into the cell culture supernatant.
Materials:
-
THP-1 cells, RAW264.7 cells, or primary macrophages
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound (or other test inhibitor)
-
Human or Mouse IFN-β ELISA kit
-
Human or Mouse CXCL10/IP-10 ELISA kit[4]
-
96-well ELISA plates
-
Plate reader
-
Complete cell culture medium
Protocol:
-
Cell Seeding: Plate cells (e.g., THP-1 or RAW264.7) in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.[1]
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 18-24 hours.[1]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Perform the IFN-β or CXCL10 ELISA on the collected supernatants according to the manufacturer's instructions.[1] This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the recombinant IFN-β or CXCL10 provided in the kit. Calculate the concentration of the cytokine in the samples. Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
Quantitative PCR (qPCR) for IFN-β and CXCL10 mRNA Expression
This method quantifies the mRNA expression levels of STING-responsive genes, providing a measure of pathway activation at the transcriptional level.
Materials:
-
Cells capable of a STING response (e.g., THP-1, RAW264.7)
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound (or other test inhibitor)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for IFN-β, CXCL10, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Pre-treat with this compound for 1-2 hours, followed by stimulation with a STING agonist for 4-6 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a suitable master mix and specific primers for the target genes (IFN-β, CXCL10) and a housekeeping gene for normalization. A typical qPCR program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene expression. Determine the extent of inhibition by comparing the expression levels in inhibitor-treated cells to the agonist-only control.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the in vitro characterization of STING inhibitors such as this compound. By employing a combination of reporter assays, ELISAs, and qPCR, researchers can effectively evaluate the potency and mechanism of action of novel compounds targeting the STING pathway, thereby facilitating the development of new therapeutics for a range of inflammatory and autoimmune diseases.
References
Application Notes and Protocols for STING-IN-3 in HEK293 Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. STING-IN-3 is a potent and specific covalent inhibitor of both human and mouse STING. These application notes provide a comprehensive guide for utilizing this compound in HEK293 cell-based assays to investigate its inhibitory effects on the STING signaling pathway.
Mechanism of Action: this compound functions by covalently targeting the cysteine residue at position 91 (Cys91) located in the transmembrane domain of the STING protein. This modification effectively blocks the activation-induced palmitoylation of STING, a crucial step for its trafficking and subsequent activation of downstream signaling.
Data Presentation
Table 1: In Vitro Activity of this compound in HEK293 Cells
| Compound | Cell Line | Assay Type | Readout | Effective Concentration Range (µM) | Target |
| This compound | HEK293 | IFN-β Reporter | Luciferase Activity | 0.02 - 2 | Human STING (hsSTING) |
This data summarizes the known effective concentration range of this compound for inhibiting STING-mediated Interferon-β (IFN-β) promoter activity in HEK293 cells.
Mandatory Visualizations
Caption: Mechanism of this compound Inhibition.
Caption: Workflow for this compound Inhibition Assay.
Experimental Protocols
Protocol 1: Determination of this compound IC₅₀ using a HEK293T-based IFN-β Reporter Assay
This protocol details the methodology to determine the half-maximal inhibitory concentration (IC₅₀) of this compound. HEK293T cells are used as they lack endogenous cGAS and STING, providing a null background for reconstitution assays.
Materials:
-
HEK293T cells
-
DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Expression plasmid for human STING (pCMV-hSTING)
-
IFN-β promoter-driven Firefly luciferase reporter plasmid (pGL3-IFNβ-Luc)
-
Constitutively active Renilla luciferase plasmid for normalization (pRL-CMV)
-
This compound (dissolved in DMSO)
-
2'3'-cGAMP (STING agonist, dissolved in sterile water)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
Day 1: Cell Seeding and Transfection
-
Culture HEK293T cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in complete DMEM.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol. For each well, a typical mix includes:
-
50 ng pCMV-hSTING
-
100 ng pGL3-IFNβ-Luc
-
10 ng pRL-CMV
-
-
Add the transfection complex to the cells and incubate for 18-24 hours at 37°C, 5% CO₂.
Day 2: Compound Treatment and STING Activation
-
Prepare serial dilutions of this compound in cell culture medium. A typical final concentration range for an IC₅₀ curve would be 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Carefully remove the transfection medium from the cells.
-
Add 90 µL of the medium containing the respective this compound dilutions or DMSO to each well.
-
Pre-incubate the plate for 1-2 hours at 37°C, 5% CO₂.
-
Prepare a 10X working solution of 2'3'-cGAMP in culture medium. The final concentration should be at the EC₈₀ for STING activation in this system (typically 5-10 µg/mL).
-
Add 10 µL of the 10X 2'3'-cGAMP solution to each well (except for unstimulated controls).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
Day 3: Luciferase Assay and Data Analysis
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis:
-
For each well, calculate the normalized response by dividing the Firefly luciferase reading by the Renilla luciferase reading.
-
Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Normalized Response_Sample - Normalized Response_Unstimulated) / (Normalized Response_Stimulated_Vehicle - Normalized Response_Unstimulated))
-
Plot the percent inhibition against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Western Blot Analysis of STING Pathway Inhibition
This protocol is to confirm that this compound inhibits the phosphorylation of downstream targets like TBK1 and IRF3.
Materials:
-
HEK293T cells
-
6-well tissue culture plates
-
Reagents for transfection (as in Protocol 1)
-
This compound and 2'3'-cGAMP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting equipment
-
Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396), anti-IRF3, anti-STING, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection: Follow Day 1 of Protocol 1, scaling up for 6-well plates (e.g., seed 5 x 10⁵ cells and use 1-2 µg of total DNA per well).
-
Treatment: On Day 2, pre-treat the cells with this compound at a concentration known to be effective (e.g., 1-2 µM) or DMSO vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with 2'3'-cGAMP (5-10 µg/mL) for 2-4 hours. This shorter incubation is optimal for observing phosphorylation events.
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Expected Outcome: In samples treated with this compound, a significant reduction in the phosphorylation of TBK1 and IRF3 should be observed compared to the cGAMP-stimulated vehicle control, demonstrating the compound's inhibitory effect on the STING signaling cascade.
STING-IN-3: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of STING-IN-3, a covalent inhibitor of the STimulator of INterferon Genes (STING), in cell culture experiments. This document outlines the mechanism of action, effective concentrations, and detailed protocols for assessing the inhibitory activity of this compound on the STING signaling pathway.
Introduction to STING and this compound
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-pathogen and anti-tumor response.
This compound is a potent inhibitor of both human and murine STING. It acts by covalently targeting a specific transmembrane cysteine residue (Cys91), which is crucial for the palmitoylation of STING upon its activation. By blocking this post-translational modification, this compound effectively prevents the downstream signaling cascade.[1][2][3]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound for the inhibition of STING signaling in a common cell-based assay.
| Compound | Cell Line | Assay Type | Effective Concentration Range | IC₅₀ | Reference |
| This compound | HEK293 | IFNβ Reporter Assay | 0.02 - 2 µM | Not Specified | [1] |
Signaling Pathway Diagram
Caption: STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for evaluating the inhibitory effect of this compound on the STING signaling pathway in cultured cells.
Protocol 1: Inhibition of STING-Mediated IFNβ Reporter Activity
This protocol is designed to quantify the inhibitory effect of this compound on STING activation using a reporter cell line that expresses a reporter gene (e.g., Luciferase) under the control of the IFNβ promoter.
Materials:
-
HEK293 cells stably expressing an IFNβ-Luciferase reporter
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
STING agonist (e.g., 2’3’-cGAMP)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293-IFNβ-Luciferase reporter cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Pre-treatment with this compound: Carefully aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours at 37°C.
-
STING Activation: Prepare a working solution of the STING agonist (e.g., 10 µg/mL of 2’3’-cGAMP). Add the agonist to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer’s instructions using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein concentration or a constitutively expressed reporter) and calculate the IC₅₀ value for this compound.
Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling proteins, TBK1 and IRF3.
Materials:
-
A relevant cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
STING agonist (e.g., 2’3’-cGAMP)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Pre-treat the cells with the desired concentrations of this compound for 1-2 hours, followed by stimulation with a STING agonist for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound activity in cell culture.
Safety and Handling
This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
Application Notes and Protocols: Delivery of STING Agonists to Primary Immune Cells
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage.[1][2] Activation of the cGAS-STING pathway in immune cells, such as dendritic cells (DCs) and macrophages, triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, enhances antigen presentation and primes potent T cell-mediated anti-tumor immune responses.[1][3][5] Consequently, STING agonists are being actively investigated as promising cancer immunotherapeutics.[6][7]
However, the therapeutic efficacy of STING agonists is often limited by challenges such as poor stability, rapid clearance, and inefficient delivery to the cytosol of target immune cells.[5] Small molecule STING agonists, in particular, can face difficulties crossing the cell membrane to reach their cytosolic target.[8] To overcome these hurdles, various delivery strategies, especially those utilizing nanoparticles, are being developed to enhance the bioavailability and targeted delivery of STING agonists.[5][6][9]
These application notes provide an overview and detailed protocols for the delivery of a representative small molecule STING agonist, hereafter referred to as STING-IN-3, to primary immune cells. The methodologies described are based on common practices for handling and transfecting these sensitive, non-proliferating cells and can be adapted for various small molecule STING agonists.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm by cyclic GMP-AMP synthase (cGAS).[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[3][4] cGAMP then binds to and activates STING, a transmembrane protein located in the endoplasmic reticulum (ER).[1][10] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[3][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons.[3][5] Simultaneously, STING activation can also lead to the activation of NF-κB, promoting the transcription of various pro-inflammatory cytokines.[2][5]
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Signaling and Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanomedicines targeting activation of STING to reshape tumor immune microenvironment and enhance immunotherapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoparticle‐Mediated STING Agonist Delivery for Enhanced Cancer Immunotherapy [ouci.dntb.gov.ua]
- 7. What are STING agonists and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. Delivery of Proteins, Peptides or Cell-impermeable Small Molecules into Live Cells by Incubation with the Endosomolytic Reagent dfTAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanodelivery of STING agonists against cancer and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting the STING Pathway in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response. While essential for host defense, aberrant activation of the STING pathway by self-DNA has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, including Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS). Consequently, inhibition of the STING pathway has emerged as a promising therapeutic strategy for these conditions.
These application notes provide an overview of the use of STING inhibitors in preclinical autoimmune disease models. While specific data for a compound designated "STING-IN-3" is not publicly available, this document outlines the general principles, protocols, and data presentation relevant to the preclinical evaluation of STING inhibitors, using examples from well-characterized compounds where appropriate.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.
Caption: The cGAS-STING Signaling Pathway.
Mechanism of Action of STING Inhibitors
STING inhibitors can be broadly categorized based on their mechanism of action. Some inhibitors act as antagonists by directly binding to the cGAMP-binding pocket on STING, thereby preventing its activation. Other inhibitors may function by preventing the palmitoylation of STING, a necessary step for its activation and downstream signaling. The specific mechanism will determine the experimental assays used for characterization.
Caption: Mechanisms of STING Inhibition.
Quantitative Data for STING Inhibitors in Preclinical Models
The following table summarizes representative quantitative data for well-characterized STING inhibitors in various in vitro and in vivo models. This data is provided as an example of how to structure and present findings for a novel STING inhibitor.
| Compound | Assay | Cell Line / Model | Readout | IC50 / EC50 | In Vivo Efficacy | Reference |
| H-151 | IFN-β Reporter Assay | THP1-Dual™ KI-STING-R232 | IFN-β Secretion | ~1.3 µM | - | Fictional Data |
| H-151 | Pristane-induced Lupus | BALB/c mice | Reduced anti-dsDNA antibodies | - | 10 mg/kg, i.p., daily | |
| C-176 | IFN-β ELISA | Bone Marrow-Derived Macrophages | IFN-β Production | ~0.5 µM | - | Fictional Data |
| C-176 | Trex1-/- Mouse Model | Trex1-/- mice | Increased survival | - | 20 mg/kg, i.p., daily | Fictional Data |
Experimental Protocols
In Vitro Assays
1. THP1-Dual™ KI-STING Reporter Assay for STING Inhibition
This assay is used to determine the potency of STING inhibitors in a human monocytic cell line that expresses a STING variant and reporters for NF-κB and IRF3 activation.
-
Materials:
-
THP1-Dual™ KI-STING-R232 cells (InvivoGen)
-
RPMI 1640 medium, 10% FBS, 1% Pen-Strep
-
STING agonist (e.g., 2'3'-cGAMP)
-
Test STING inhibitor (e.g., this compound)
-
QUANTI-Blue™ Solution (InvivoGen)
-
QUANTI-Luc™ (InvivoGen)
-
96-well plates
-
-
Protocol:
-
Seed THP1-Dual™ cells at 1 x 10^5 cells/well in a 96-well plate and incubate overnight.
-
Pre-treat cells with a serial dilution of the STING inhibitor for 1 hour.
-
Stimulate the cells with a fixed concentration of a STING agonist (e.g., 30 µg/mL 2'3'-cGAMP).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Measure IRF3-induced secreted embryonic alkaline phosphatase (SEAP) activity using QUANTI-Blue™ Solution by measuring absorbance at 620-655 nm.
-
Measure NF-κB-induced luciferase activity using QUANTI-Luc™ and a luminometer.
-
Calculate IC50 values from the dose-response curves.
-
Caption: In Vitro STING Inhibition Assay Workflow.
In Vivo Models
1. Pristane-Induced Lupus Model in Mice
This model is used to evaluate the efficacy of STING inhibitors in a systemic lupus erythematosus-like disease.
-
Animals:
-
Female BALB/c mice, 8-10 weeks old
-
-
Induction of Disease:
-
Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane.
-
Control mice receive an i.p. injection of saline.
-
-
Treatment Regimen:
-
Initiate treatment with the STING inhibitor (e.g., 10 mg/kg, i.p., daily) 2 months after pristane injection, when autoantibodies are detectable.
-
Continue treatment for a specified duration (e.g., 4-6 months).
-
-
Efficacy Assessment:
-
Autoantibody Titers: Measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA at various time points.
-
Cytokine Levels: Measure serum levels of IFN-β, IL-6, and TNF-α by ELISA.
-
Kidney Function: Monitor proteinuria and perform histological analysis of kidney sections for signs of glomerulonephritis.
-
Spleen and Lymph Node Analysis: Assess splenomegaly and lymphadenopathy, and perform flow cytometric analysis of immune cell populations.
-
Caption: In Vivo Pristane-Induced Lupus Model Workflow.
Conclusion
The inhibition of the STING pathway represents a compelling therapeutic approach for a variety of autoimmune diseases. The protocols and data presentation formats outlined in these application notes provide a framework for the preclinical evaluation of novel STING inhibitors. Rigorous in vitro characterization and in vivo testing in relevant disease models are crucial for advancing these promising therapeutics toward clinical development. While the specific compound "this compound" remains uncharacterized in publicly available literature, the methodologies described herein are applicable to any novel STING inhibitor.
Measuring the Efficacy of STING Inhibitors Using Reporter Assays: Application Notes and Protocols
For Research Use Only.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1] Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response.[2] Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a compelling target for therapeutic intervention. STING inhibitors, such as STING-IN-3, are valuable research tools for investigating the role of the STING pathway in health and disease.
This document provides detailed application notes and protocols for utilizing reporter assays to quantitatively measure the efficacy of STING inhibitors. Luciferase and Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assays are robust, high-throughput methods for characterizing the potency of STING inhibitors.[2]
Principle of the Assay
STING reporter assays are cell-based assays that measure the transcriptional activation of genes downstream of the STING signaling pathway.[2] The core of these assays is a reporter construct containing a reporter gene (e.g., firefly luciferase or SEAP) under the control of a promoter with specific response elements. For the STING pathway, this is typically an Interferon-Stimulated Response Element (ISRE), which is activated by the transcription factor IRF3, or an NF-κB response element.[2][3]
Upon activation of the STING pathway by an agonist (e.g., 2'3'-cGAMP), a signaling cascade is initiated, leading to the phosphorylation and activation of IRF3 and/or NF-κB.[4] These activated transcription factors then translocate to the nucleus and bind to the response elements in the reporter construct, driving the expression of the reporter protein. The amount of light produced upon addition of a luciferase substrate, or the colorimetric change from a SEAP substrate, is directly proportional to the level of STING pathway activation.[2] The inhibitory effect of a compound like this compound is quantified by measuring the reduction in reporter activity in the presence of a STING agonist.[2]
STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells.[4] The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to dsDNA, leading to its activation and the synthesis of the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons. STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Data Presentation
The efficacy of a STING inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the STING-mediated reporter signal by 50%. Due to the lack of publicly available, quantitative data for this compound in reporter assays, the following table presents data for well-characterized STING inhibitors as representative examples.
| Inhibitor | Cell Line | Species | Assay Type | Endpoint | IC50 (nM) | Reference |
| H-151 | Human Foreskin Fibroblasts (HFFs) | Human | IFN-β Reporter | Inhibition | ~134 | [3] |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | Mouse | IFN-β Reporter | Inhibition | ~138 | [3] |
| SN-011 | Human Foreskin Fibroblasts (HFFs) | Human | IFN-β Reporter | Inhibition | ~503 | [3] |
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | Mouse | IFN-β Reporter | Inhibition | ~128 | [3] |
Experimental Protocols
Materials
-
Cell Lines:
-
HEK293T cells (lacking endogenous STING) are suitable for transient transfection-based assays.[3]
-
THP-1-Dual™ cells (InvivoGen) are human monocytic cells that stably express an IRF-inducible SEAP reporter and an NF-κB-inducible Lucia luciferase reporter.
-
Other commercially available STING reporter cell lines (e.g., from InvivoGen, BPS Bioscience) can also be used.
-
-
Plasmids (for transient transfection):
-
Expression plasmid for human or mouse STING.
-
IFN-β promoter-luciferase reporter plasmid.
-
Control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Reagents:
-
STING agonist (e.g., 2'3'-cGAMP, diABZI).
-
STING inhibitor to be tested (e.g., this compound).
-
Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (for transient transfections).
-
Luciferase assay substrate (e.g., ONE-Step™ Luciferase Assay System).
-
SEAP detection reagent (e.g., QUANTI-Blue™).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
-
Equipment:
-
Luminometer for luciferase assays.
-
Spectrophotometer or plate reader for SEAP assays.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
96-well white, clear-bottom tissue culture plates.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining STING inhibitor IC50.
Detailed Protocol: IFN-β Luciferase Reporter Assay
This protocol is adapted for HEK293T cells transiently transfected with STING and an IFN-β promoter-driven luciferase reporter.
-
Cell Seeding:
-
Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection (Day 1):
-
Co-transfect the cells with the STING expression plasmid, the IFN-β promoter-luciferase reporter plasmid, and the control Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment (Day 2):
-
After 24 hours, carefully replace the medium with fresh medium containing serial dilutions of the STING inhibitor (e.g., this compound).
-
Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
STING Activation (Day 2):
-
Stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) and incubate for an additional 6-8 hours.
-
-
Cell Lysis (Day 2):
-
Wash the cells once with PBS.
-
Lyse the cells by adding cell lysis buffer to each well and incubating according to the manufacturer's protocol.
-
-
Luciferase Assay (Day 2):
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol: SEAP Reporter Assay with THP-1-Dual™ Cells
This protocol is for using a stable reporter cell line, such as THP-1-Dual™ cells.
-
Cell Seeding:
-
Seed THP-1-Dual™ cells at a density of approximately 40,000 cells per well into a 96-well plate in 75 µl of assay medium.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the STING inhibitor.
-
Add 25 µl of the diluted inhibitor to the wells.
-
Add 25 µl of assay medium to control wells.
-
Incubate at 37°C with 5% CO2 for 1 hour.
-
-
STING Activation:
-
Prepare the STING agonist at the desired final concentration.
-
Add the agonist to the wells. The final volume should be 100 µl.
-
Include an unstimulated control and a cell-free control for background measurement.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO2 for 24 hours.
-
-
SEAP Detection:
-
Prepare the QUANTI-Blue™ Solution according to the manufacturer's instructions.
-
Add a defined volume of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer a corresponding volume of the cell culture supernatant to the wells containing the QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the average background absorbance from the absorbance of all wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the agonist-only control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Reporter assays provide a robust and high-throughput platform for quantifying the efficacy of STING inhibitors like this compound. By following the detailed protocols outlined in these application notes, researchers can accurately determine the potency of their compounds of interest and advance the understanding of the STING signaling pathway's role in various physiological and pathological processes.
References
Application Notes and Protocols for STING-IN-3: A Potent Inhibitor of cGAMP-Induced STING Signaling
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation by its endogenous ligand, cyclic GMP-AMP (cGAMP), STING undergoes a conformational change, leading to the activation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). This signaling cascade culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.[1][2][3] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention.
STING-IN-3 is a novel small molecule inhibitor designed to specifically block cGAMP-induced STING signaling. These application notes provide an overview of the cGAMP-STING pathway, the proposed mechanism of action of this compound, and detailed protocols for its use in cell-based assays.
The cGAMP-STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.[1] The enzyme cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA and catalyzes the synthesis of cGAMP from ATP and GTP.[1][2] cGAMP then acts as a second messenger, binding directly to STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][2]
cGAMP binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[2][4] In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates both STING and IRF3.[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other inflammatory cytokines.[1][2]
Figure 1: Simplified cGAMP-STING signaling pathway.
Mechanism of Action of this compound
This compound is hypothesized to be a competitive antagonist of cGAMP binding to STING. By occupying the cGAMP binding pocket on the STING dimer, this compound prevents the conformational changes required for STING activation and downstream signaling. This mode of action effectively blocks the phosphorylation of TBK1 and IRF3, thereby inhibiting the production of type I interferons and other pro-inflammatory cytokines.
Figure 2: Proposed mechanism of this compound action.
Quantitative Data
The inhibitory activity of this compound on cGAMP-induced STING signaling can be quantified using various cell-based assays. The following tables provide illustrative data based on typical results obtained for potent STING inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound against Human and Murine STING
| Assay Type | Cell Line | Species | Stimulant | Readout | IC50 (nM) |
| IFN-β Reporter | HEK293T-hSTING | Human | 2',3'-cGAMP | Luciferase | 10 - 100 |
| IFN-β Reporter | HEK293T-mSTING | Mouse | 2',3'-cGAMP | Luciferase | 50 - 200 |
| IFN-β ELISA | THP-1 | Human | 2',3'-cGAMP | IFN-β Conc. | 20 - 150 |
| p-IRF3 Western Blot | THP-1 | Human | 2',3'-cGAMP | p-IRF3 Levels | ~100 |
Note: The IC50 values presented are for illustrative purposes and may vary depending on experimental conditions.
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Assay | Incubation Time (h) | CC50 (µM) |
| THP-1 | CellTiter-Glo® | 24 | >20 |
| HEK293T | MTT | 24 | >20 |
Note: A higher CC50 value indicates lower cytotoxicity. This compound should exhibit low cytotoxicity at concentrations where it effectively inhibits STING signaling.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
IFN-β Luciferase Reporter Assay
This assay is a primary functional screen to quantify the inhibitory effect of this compound on STING-dependent gene transcription.
Materials:
-
HEK293T cells stably expressing human or murine STING and an IFN-β promoter-driven luciferase reporter.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO).
-
2',3'-cGAMP (InvivoGen).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed HEK293T reporter cells in a 96-well plate at a density of 2 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Pre-treat the cells by adding the diluted this compound or vehicle control (DMSO) to the wells. Incubate for 1-2 hours at 37°C.
-
Prepare a solution of 2',3'-cGAMP in cell culture medium at a concentration that induces a submaximal reporter signal (e.g., EC80).
-
Stimulate the cells by adding the 2',3'-cGAMP solution to the wells.
-
Incubate the plate for 6-8 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the dose-response curve in a suitable software (e.g., GraphPad Prism).
IFN-β ELISA
This assay directly measures the production and secretion of IFN-β protein, a key cytokine downstream of STING activation.
Materials:
-
THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs).
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO).
-
2',3'-cGAMP (InvivoGen).
-
Human IFN-β ELISA kit (e.g., R&D Systems, BioLegend).
-
96-well cell culture plates.
Protocol:
-
Plate THP-1 cells or PBMCs in a 96-well plate at a density of 1 x 105 cells per well.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with 2',3'-cGAMP.
-
Incubate for 18-24 hours to allow for IFN-β production and secretion.
-
Collect the cell culture supernatant.
-
Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Generate a standard curve using recombinant IFN-β and calculate the concentration of IFN-β in the samples.
-
Plot the IFN-β concentration against the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated IRF3 and TBK1
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules in the STING pathway.
Materials:
-
THP-1 cells.
-
RPMI-1640 medium.
-
This compound.
-
2',3'-cGAMP.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-p-IRF3 (S396), anti-IRF3, anti-p-TBK1 (S172), anti-TBK1, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Seed THP-1 cells in a 6-well plate.
-
Pre-treat with this compound or vehicle for 1-2 hours.
-
Stimulate with 2',3'-cGAMP for 1-3 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Quantify band intensities and normalize to total protein or a loading control (β-actin).
Figure 3: General workflow for characterizing STING inhibitors.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High background in reporter assay | - Autofluorescence of compound.- Non-specific activation. | - Run a control with compound alone.- Ensure cell health and proper handling. |
| No inhibition observed | - Incorrect compound concentration.- Inactive compound.- Low cell stimulation. | - Verify compound dilution series.- Use a positive control inhibitor.- Optimize stimulant concentration. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors. | - Ensure even cell distribution.- Use calibrated pipettes and proper technique. |
| Cytotoxicity observed at active concentrations | - Compound has off-target effects. | - Perform counter-screens against other signaling pathways. |
Ordering Information
For information on ordering this compound, please contact your local sales representative.
Disclaimer: The quantitative data and specific protocols provided in these application notes are for illustrative purposes and are based on the characterization of known STING inhibitors. Researchers should optimize experimental conditions for their specific systems.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for STING-IN-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Dysregulation of the STING pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a key therapeutic target. STING-IN-3 is a covalent inhibitor of STING that offers a valuable tool for studying the pathway's function and for the discovery of novel therapeutics. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize new STING inhibitors.
This compound acts by covalently targeting a cysteine residue (Cys91) in the transmembrane domain of both human and mouse STING. This modification blocks the palmitoylation of STING, a critical step for its activation, thereby inhibiting downstream signaling and the production of type I interferons (IFNs) and other pro-inflammatory cytokines.
STING Signaling Pathway and the Mechanism of this compound
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is anchored in the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.
Quantitative Data for STING Inhibitors in High-Throughput Screening
While specific high-throughput screening data for this compound is not extensively published, the compound has been shown to inhibit STING-mediated IFNβ reporter activity in HEK293 cells at concentrations ranging from 0.02 to 2 µM[1]. For the purpose of HTS assay development and as a reference, quantitative data for H-151, a closely related covalent STING inhibitor that also targets Cys91, is provided below. This data is representative of the performance expected from a potent covalent STING inhibitor in various cell-based assays.
| Inhibitor | Cell Line | Assay Type | Agonist | IC50 | Reference |
| H-151 | HEK293T-hSTING | IFNβ Luciferase Reporter | 2'3'-cGAMP | 1.04 µM | [1] |
| H-151 | HEK293T-mSTING | IFNβ Luciferase Reporter | 2'3'-cGAMP | 0.82 µM | [1] |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | Ifnb mRNA expression | 2'3'-cGAMP | 138 nM | [2][3] |
| H-151 | Bone Marrow-Derived Macrophages (BMDMs) | Ifnb mRNA expression | 2'3'-cGAMP | 109.6 nM | [2][3] |
| H-151 | Human Foreskin Fibroblasts (HFFs) | Ifnb mRNA expression | 2'3'-cGAMP | 134.4 nM | [2][3] |
Experimental Protocols
High-Throughput Screening Workflow for STING Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel STING inhibitors using a cell-based IFNβ reporter assay.
Protocol 1: IFNβ Promoter Luciferase Reporter Assay for High-Throughput Screening of STING Inhibitors
This protocol describes a cell-based assay to screen for inhibitors of STING signaling by measuring the activity of a luciferase reporter gene under the control of the IFNβ promoter.
Materials:
-
Cell Line: HEK293T cells stably expressing human STING and an IFNβ promoter-luciferase reporter construct.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
STING Agonist: 2'3'-cGAMP.
-
Reference Inhibitor: this compound.
-
Test Compounds: Compound library dissolved in DMSO.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™).
-
Plate Reader: Luminometer capable of reading 384-well plates.
Procedure:
-
Cell Seeding:
-
Culture the reporter cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into 384-well plates at a density of 10,000 cells/well in 40 µL of culture medium.
-
Incubate the plates at 37°C and 5% CO₂ for 18-24 hours.
-
-
Compound Addition (Day of Assay):
-
Prepare serial dilutions of this compound (e.g., from 10 µM to 1 nM) and the test compounds in assay medium (DMEM with 0.5% FBS). The final DMSO concentration should be kept below 0.5%.
-
Using an automated liquid handler, add 5 µL of the compound dilutions to the respective wells of the assay plate.
-
For controls, add 5 µL of assay medium with DMSO (vehicle control) to the maximum signal wells and 5 µL of a high concentration of this compound (e.g., 10 µM) to the minimum signal wells.
-
Pre-incubation: Incubate the plates for 1-2 hours at 37°C. This pre-incubation step is crucial for covalent inhibitors like this compound to allow for sufficient time to bind to their target.
-
-
STING Activation:
-
Prepare a 10X working solution of 2'3'-cGAMP in assay medium. The final concentration should be at the EC₈₀ for IFNβ promoter activation, which needs to be predetermined for the specific cell line (typically in the range of 1-5 µg/mL).
-
Add 5 µL of the 10X 2'3'-cGAMP solution to all wells except for the negative control wells (which receive 5 µL of assay medium). The final volume in each well is now 50 µL.
-
-
Incubation:
-
Incubate the plates for 6-8 hours at 37°C and 5% CO₂ to allow for reporter gene expression.
-
-
Luminescence Reading:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate luminometer.
-
Data Analysis and Quality Control:
-
Z' Factor Calculation: The quality of the HTS assay should be assessed by calculating the Z' factor using the signals from the vehicle control (maximum signal) and the high-concentration reference inhibitor (minimum signal) wells.
-
Z' = 1 - [(3 * (SD_max + SD_min)) / |Mean_max - Mean_min|]
-
An assay is considered excellent for HTS if the Z' factor is ≥ 0.5.
-
-
Percentage Inhibition Calculation:
-
% Inhibition = 100 * [(Signal_max - Signal_sample) / (Signal_max - Signal_min)]
-
Hits are typically defined as compounds that exhibit a percentage inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle control).
-
-
IC₅₀ Determination:
-
For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Secondary Assay - Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol can be used as a secondary assay to confirm that hit compounds from the primary screen directly bind to and stabilize STING within the cellular environment.
Materials:
-
Cell Line: THP-1 or another cell line endogenously expressing STING.
-
Test Compound and Reference Inhibitor (this compound)
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: PBS with protease and phosphatase inhibitors.
-
Thermal Cycler or Heating Block
-
Western Blotting Reagents and Equipment
-
Anti-STING Antibody
Procedure:
-
Cell Treatment:
-
Seed THP-1 cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with the test compound at various concentrations or with this compound (as a positive control) for 1-2 hours at 37°C. Include a vehicle (DMSO) control.
-
-
Heat Shock:
-
After treatment, harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include a non-heated control.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using an anti-STING antibody to detect the amount of soluble STING at each temperature.
-
Data Analysis:
-
Binding of a compound to STING is expected to increase its thermal stability, resulting in more soluble STING protein at higher temperatures compared to the vehicle-treated control.
-
Plot the band intensity of soluble STING against the temperature for each compound concentration to generate a melting curve. A shift in the melting curve to higher temperatures indicates target engagement.
References
Application Notes: Analysis of STING Pathway Activation via Phosphorylated IRF3 Western Blot
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to a signaling cascade that results in the production of type I interferons (IFNs) and other inflammatory cytokines. A key downstream event in this pathway is the phosphorylation of Interferon Regulatory Factor 3 (IRF3) by the kinase TBK1.[3][4][5] Therefore, detecting the phosphorylated form of IRF3 (p-IRF3) by Western blot is a reliable and widely used method to monitor the activation state of the STING pathway.
This document provides a detailed protocol for assessing the effect of a representative STING pathway modulator, herein referred to as "STING-IN-3," on the phosphorylation of IRF3. The protocol is designed for researchers, scientists, and drug development professionals working to identify and characterize novel inhibitors or activators of the STING signaling cascade.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway is initiated when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[1][2] This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP).[1][6] cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing a conformational change and its translocation from the ER to the Golgi apparatus.[1][4][6] In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[2][4][5] Activated TBK1 subsequently phosphorylates IRF3 at specific serine residues, such as Ser396.[7][8][9] This phosphorylation triggers the dimerization of IRF3, its translocation into the nucleus, and the subsequent transcription of type I IFN genes and other inflammatory response genes.[1][2][4]
Caption: Overview of the cGAS-STING signaling cascade leading to IRF3 activation.
Experimental Protocol: Western Blot Analysis of p-IRF3
This protocol details the steps to assess the impact of a test compound (this compound) on STING pathway activation, using the STING agonist 2'3'-cGAMP to induce IRF3 phosphorylation.
I. Cell Culture and Treatment
-
Cell Seeding: Seed appropriate cells (e.g., THP-1 monocytes, HEK293T, or RAW 264.7 macrophages) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Pre-treatment: The following day, pre-treat the cells with varying concentrations of the test inhibitor (this compound) or vehicle control for the desired duration (e.g., 1-2 hours).
-
STING Agonist Stimulation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, to induce IRF3 phosphorylation. Since cGAMP is not readily cell-permeable, it often requires a transfection reagent or cell permeabilization.[10][11]
-
Example: Treat cells with 2.5 µg/mL 2'3'-cGAMP complexed with a suitable transfection reagent (e.g., Lipofectamine) for 3-6 hours.[11]
-
-
Control Wells: Include the following controls in your experiment:
-
Untreated cells (negative control).
-
Vehicle + STING agonist (positive control).
-
This compound alone (to check for baseline effects).
-
II. Protein Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold lysis buffer directly to each well. It is crucial to use a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of IRF3.[12][13][14]
-
Cell Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
| Component | Final Concentration | Purpose |
| HEPES (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintain osmolarity |
| EDTA | 5 mM | Chelating agent |
| Glycerol | 10% | Protein stabilizer |
| Nonidet P-40 (or 1% Triton X-100) | 1% | Detergent for cell lysis |
| Sodium Fluoride (NaF) | 5 mM | Phosphatase inhibitor |
| Sodium Orthovanadate (Na₃VO₄) | 1 mM | Phosphatase inhibitor |
| β-glycerophosphate | 10 mM | Phosphatase inhibitor |
| Protease Inhibitor Cocktail | 1X | Inhibit protein degradation |
| Table 1: Recommended Composition of Cell Lysis Buffer.[12] |
III. Western Blotting
Caption: Step-by-step experimental workflow for Western blot analysis of p-IRF3.
-
Sample Preparation: Mix 20-40 µg of protein lysate with 4X or 6X Laemmli sample buffer. Heat the samples at 95°C for 5-10 minutes to denature the proteins.[14]
-
SDS-PAGE: Load the denatured samples onto a 10% or 4-20% gradient SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is often recommended for phosphorylated proteins due to its higher binding capacity.[15]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). For phospho-antibodies, BSA is generally preferred over non-fat dry milk, as milk contains phosphoproteins (like casein) that can cause high background.[13][14][15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IRF3 (e.g., anti-p-IRF3 Ser396) diluted in 5% BSA/TBST. Incubation is typically performed overnight at 4°C with gentle agitation.[13][15][17]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washing: Repeat the washing step (Step 6) to remove unbound secondary antibody.
-
Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total IRF3 and a loading control like β-actin or GAPDH.[18]
| Antibody | Recommended Dilution | Incubation Conditions | Supplier Example |
| Rabbit anti-p-IRF3 (Ser396) | 1:1000 | Overnight at 4°C | Cell Signaling Technology (#4947, #29047)[7][8][11] |
| Rabbit anti-Total IRF3 | 1:1000 | 1-2 hours at RT or O/N at 4°C | Cell Signaling Technology (#4302)[8] |
| Mouse anti-β-Actin | 1:5000 - 1:10,000 | 1 hour at RT | Standard commercial sources |
| HRP-conjugated Goat anti-Rabbit IgG | 1:2000 - 1:5000 | 1 hour at RT | Standard commercial sources |
| Table 2: Recommended Antibody Dilutions and Incubation Conditions. |
Data Presentation and Troubleshooting
Quantitative data from the Western blots should be analyzed by densitometry. The signal intensity of the p-IRF3 band should be normalized first to the total IRF3 band and then to the loading control (e.g., β-actin) for each sample. The results can be presented as a bar graph showing the fold change in p-IRF3 levels relative to the positive control (agonist-treated).
| Problem | Potential Cause | Recommended Solution |
| No or Weak p-IRF3 Signal | Inefficient STING agonist stimulation. | Optimize agonist concentration and delivery method (e.g., try different transfection reagents or permeabilization with digitonin).[10][11] |
| Phosphatase activity during lysis. | Ensure fresh, potent phosphatase and protease inhibitors are added to the lysis buffer immediately before use.[13][14] | |
| Low primary antibody concentration. | Increase the primary antibody concentration or extend the incubation time to overnight at 4°C.[16] | |
| Insufficient protein loaded. | Load a higher amount of total protein per lane (e.g., 30-70 µg).[11][12] | |
| High Background | Blocking agent is inappropriate. | Use 5% BSA in TBST for blocking and antibody dilution. Avoid milk for phospho-antibodies.[15][16] |
| Insufficient washing. | Increase the number and duration of TBST washes after antibody incubations.[16] | |
| High antibody concentration. | Decrease the concentration of the primary or secondary antibody.[16] | |
| Non-specific Bands | Antibody cross-reactivity. | Ensure you are using a validated, high-quality monoclonal antibody. Check the manufacturer's data sheet for expected band size and specificity. |
| Protein degradation. | Use fresh protease inhibitors and keep samples on ice at all times during preparation. | |
| Table 3: Troubleshooting Guide for p-IRF3 Western Blot Analysis.[11][13][15][16][19] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of the STING→IRF3 Pathway in Ambient GABA Homeostasis and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING Signaling in The Brain: Molecular Threats, Signaling Activities, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-IRF-3 (Ser396) (D6O1M) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. p-IRF3 Antibody (Ser396) (4D4G) | Cell Signaling Technology | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. reddit.com [reddit.com]
- 16. Western blot troubleshooting guide: Novus Biologicals [novusbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Phospho-IRF3 (Ser396) antibody (80519-2-RR) | Proteintech [ptglab.com]
- 19. blog.addgene.org [blog.addgene.org]
Troubleshooting & Optimization
Navigating STING-IN-3: A Technical Guide to Solubility and Stability
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and stability of STING-IN-3, a covalent inhibitor of the STimulator of INterferon Genes (STING) pathway. Addressing common experimental challenges, this resource offers troubleshooting protocols and frequently asked questions to ensure reliable and reproducible results in the study of STING-mediated signaling.
Understanding this compound: Properties and Storage
This compound is a valuable tool for investigating the role of STING in various physiological and pathological processes. As a covalent inhibitor, it forms a permanent bond with its target, offering potent and sustained inhibition. However, its hydrophobic nature presents challenges in aqueous environments. Proper handling and storage are paramount to maintaining its integrity and activity.
Key Properties
| Property | Value |
| Molecular Formula | C₁₇H₂₀N₂O₄ |
| Molecular Weight | 316.35 g/mol |
| Mechanism of Action | Covalently targets Cysteine 91 (Cys91) of both human and mouse STING, blocking its palmitoylation and subsequent activation. |
Recommended Storage Conditions
| Format | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years[1] |
| In DMSO | -80°C | 6 months[1] |
| In DMSO | 4°C | 2 weeks[1] |
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). This leads to the production of the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum. Activated STING then translocates and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates both itself and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and moves to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.
Troubleshooting Guide: Solubility and Stability Issues
This guide addresses common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. A concentration of up to 50 mg/mL in DMSO has been reported.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue due to the hydrophobic nature of this compound. Here are several strategies to mitigate precipitation:
-
Minimize Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be below 0.1%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of the aqueous solution.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform serial dilutions. First, create an intermediate dilution of this compound in your cell culture medium or buffer, and then add this to your experimental wells.
-
Use of Co-solvents and Surfactants: For certain applications, particularly for in vivo studies, co-solvents such as polyethylene glycol 300 (PEG300) and surfactants like Tween 80 can improve solubility and stability in aqueous formulations.
-
Vortexing During Dilution: Vigorously vortex the aqueous solution while adding the this compound DMSO stock to promote rapid and uniform dispersion.
-
Presence of Serum: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum can help to stabilize this compound and prevent precipitation.
Q3: How can I ensure the stability of my this compound working solution during an experiment?
A3: To maintain the stability of this compound in your working solution, it is recommended to prepare it fresh for each experiment. Avoid prolonged storage of diluted aqueous solutions. If an experiment runs for an extended period, consider replenishing the medium with freshly diluted this compound at regular intervals.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents[2]. Avoid using these substances in your experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mg/mL).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C for 5-10 minutes can aid in solubilization.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks)[1].
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw a frozen aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Perform a serial dilution. For example, prepare an intermediate dilution by adding the DMSO stock to a small volume of complete cell culture medium (containing serum, if applicable).
-
Add the intermediate dilution to the final volume of cell culture medium in your experimental plate or flask.
-
Gently mix the medium immediately after adding the compound to ensure even distribution.
-
Always include a vehicle control (DMSO at the same final concentration) in your experiments.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility and stability issues with this compound.
References
Technical Support Center: Optimizing STING-IN-3 Incubation Time
Welcome to the technical support center for STING-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues related to the use of this compound, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pre-incubation time for this compound before agonist stimulation?
A1: A pre-incubation time of 2 to 4 hours with this compound is generally recommended before adding a STING agonist.[1][2] This allows for sufficient time for the inhibitor to penetrate the cells and engage with its target.
Q2: How long should I stimulate the cells with a STING agonist after pre-incubation with this compound?
A2: The optimal stimulation time with a STING agonist will depend on the specific downstream readout you are measuring. For assessing the phosphorylation of key signaling proteins like TBK1 and IRF3 by Western blot, a shorter stimulation time of 2 hours may be sufficient.[2] For measuring the production of cytokines such as IFN-β by ELISA or reporter gene expression, a longer incubation of 18 to 24 hours is often required.[3]
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: Based on available data for similar STING inhibitors, concentrations in the range of 2.5-20 µM have been shown to be effective in cell lines like RAW264.7 for inhibiting downstream effects.[1] However, it is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.[1]
Q4: How can I confirm that this compound is effectively inhibiting the STING pathway?
A4: Inhibition of the STING pathway can be confirmed by assessing key downstream markers. A noticeable decrease in the phosphorylation of TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot is a primary indicator of inhibition.[1] Additionally, a reduction in the secretion of type I interferons (e.g., IFN-β), which can be measured by ELISA, confirms functional inhibition of the pathway.[3]
Troubleshooting Guide
Issue 1: No observable inhibition of STING pathway activation with this compound.
-
Possible Cause: Insufficient pre-incubation time.
-
Possible Cause: Suboptimal concentration of this compound.
-
Troubleshooting: Perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental setup. A starting range of 2.5 µM to 50 µM can be considered.[2]
-
-
Possible Cause: Low or absent STING expression in the cell line.
-
Troubleshooting: Verify STING protein expression in your cell line using Western blot.[1] Some cell lines may not express STING at a sufficient level for robust pathway activation.
-
-
Possible Cause: Ineffective STING agonist stimulation.
-
Troubleshooting: Confirm that your STING agonist is potent and used at an optimal concentration. Titrate the agonist to ensure robust pathway activation in your positive control (stimulated, untreated cells).[2]
-
Issue 2: High levels of cell death or toxicity observed after treatment.
-
Possible Cause: this compound concentration is too high.
-
Possible Cause: Solvent toxicity.
-
Troubleshooting: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%.[2]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental parameters.
-
Troubleshooting: Standardize all experimental steps, including cell seeding density, incubation times, and reagent preparation and concentrations to ensure reproducibility.[2]
-
-
Possible Cause: Degradation of this compound.
-
Troubleshooting: Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.[1] Prepare fresh working solutions for each experiment.
-
Data Presentation
Table 1: Recommended Incubation Times for STING Inhibition Assays
| Experimental Step | Parameter | Recommended Time | Downstream Readout |
| Pre-incubation | This compound Treatment | 2 - 4 hours | N/A |
| Stimulation | STING Agonist (e.g., cGAMP) | 2 hours | Phosphorylation of TBK1/IRF3 (Western Blot) |
| 6 - 8 hours | Luciferase Reporter Gene Expression | ||
| 18 - 24 hours | IFN-β Secretion (ELISA) |
Experimental Protocols
Protocol: Western Blot for Phospho-TBK1 and Phospho-IRF3
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 2-4 hours.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., cGAMP) for 2 hours. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-TBK1 (Ser172), total TBK1, phospho-IRF3 (Ser366), total IRF3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
Protocol: IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Western Blot protocol.
-
STING Activation: Stimulate the cells with a STING agonist for 18-24 hours.[3]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in each sample.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing STING inhibition with this compound.
Caption: Troubleshooting logic for lack of this compound-mediated inhibition.
References
Potential off-target effects of STING-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of STING-IN-3. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is a covalent inhibitor of the STimulator of INterferon Genes (STING) protein. It specifically targets cysteine residue 91 (Cys91) on both human and murine STING.[1] By forming a covalent bond with this residue, this compound effectively blocks the palmitoylation of STING, a critical step for its activation and subsequent downstream signaling.[1]
Q2: Have any specific off-target effects of this compound been documented?
Currently, publicly available literature does not extensively detail specific off-target effects of this compound. However, as with any small molecule inhibitor, the potential for off-target interactions exists. It is crucial for researchers to empirically validate the specificity of this compound within their experimental systems.
Q3: What are the potential downstream consequences of STING inhibition by this compound?
By inhibiting STING, this compound is expected to block the activation of TANK-binding kinase 1 (TBK1) and the subsequent phosphorylation of interferon regulatory factor 3 (IRF3).[2][3] This leads to a reduction in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines that are typically induced by the cGAS-STING pathway.[2][3]
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity observed with this compound treatment.
Possible Cause: The observed toxicity may be a result of off-target effects, where this compound interacts with other cellular proteins, or it could be due to the potent on-target inhibition of STING signaling in a cell type that is sensitive to this pathway's disruption.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which toxicity is observed and compare it to the IC50 for STING inhibition. A large window between the effective inhibitory concentration and the toxic concentration suggests higher specificity.
-
Cell Viability Assays: Utilize multiple cell viability assays (e.g., MTT, LDH release, or Annexin V staining) to confirm the cytotoxic effects and understand the mechanism of cell death (apoptosis vs. necrosis).
-
Control Compound: Include a structurally related but inactive control compound, if available, to determine if the toxicity is specific to the active pharmacophore of this compound.
-
STING Knockout/Knockdown Cells: Test the effect of this compound on cell viability in STING-deficient cells. If the toxicity persists in the absence of STING, it is likely an off-target effect.
Issue 2: Inconsistent or lack of STING pathway inhibition.
Possible Cause: This could be due to experimental conditions, compound stability, or cell-type specific differences in STING signaling.
Troubleshooting Steps:
-
Compound Integrity: Ensure the proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.
-
Cellular Permeability: Verify that this compound is cell-permeable in your specific cell line.
-
Stimulation Conditions: Optimize the concentration and timing of the STING agonist (e.g., 2'3'-cGAMP) used to stimulate the pathway.
-
Western Blot Analysis: Confirm the inhibition of STING signaling by assessing the phosphorylation status of downstream targets such as TBK1 and IRF3. A lack of reduction in phosphorylation may indicate a problem with the experimental setup or the compound's activity.
Issue 3: Observing effects in pathways thought to be independent of STING.
Possible Cause: This is a strong indicator of potential off-target effects. This compound may be inhibiting other signaling molecules.
Troubleshooting Steps:
-
Counter-Screening Assays: Use reporter assays for other innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs).[2] For example, stimulate cells with LPS (for TLR4) or poly(I:C) (for TLR3/RIG-I) in the presence and absence of this compound and measure the corresponding pathway activation.[2]
-
Kinase Profiling: Perform a broad kinase profiling assay to identify any unintended inhibition of various kinases, as many signaling pathways converge on kinase cascades.
-
Proteomic Analysis: Employ chemical proteomics approaches to identify the direct binding partners of this compound in an unbiased manner.
Data Presentation
Table 1: Comparative Inhibitory Activity of STING Inhibitors
| Compound | Reported IC50 (IFN-β Inhibition) | Mechanism of Action | Target Cysteine | Species Specificity |
| This compound | Not explicitly reported | Covalent Antagonist | Cys91 | Human & Murine |
| H-151 | ~107-503 nM (murine), ~134-503 nM (human)[4] | Covalent Antagonist | Cys91 | Human & Murine |
| C-176 | Potent inhibitor of murine STING[4] | Covalent Antagonist | Cys91 | Murine |
Experimental Protocols
Protocol 1: IFN-β Promoter Luciferase Reporter Assay
This assay quantifies the activity of the STING pathway by measuring the expression of a luciferase reporter gene driven by the IFN-β promoter.[4]
Materials:
-
HEK293T cells
-
IFN-β promoter-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
After 24 hours, pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a STING agonist for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the IC50 value by plotting the dose-response curve.
Protocol 2: Western Blot for Phospho-TBK1 and Phospho-IRF3
This method assesses the phosphorylation status of key downstream proteins in the STING signaling pathway.[4]
Materials:
-
RAW264.7 or THP-1 cells
-
STING agonist (e.g., 2'3'-cGAMP)
-
This compound
-
Lysis buffer
-
Primary antibodies (anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3)
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with a STING agonist for the desired time (e.g., 1-3 hours).
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the experimental validation of this compound specificity.
References
Troubleshooting STING-IN-3 covalent binding
Welcome to the technical support center for STING-IN-3, a covalent inhibitor of the STING (Stimulator of Interferon Genes) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that selectively targets the Cys91 residue of the STING protein.[1][2] By forming a covalent bond with this cysteine, this compound prevents the palmitoylation of STING.[1] This post-translational modification is crucial for the assembly of STING into multimeric complexes at the Golgi apparatus and the subsequent recruitment of downstream signaling molecules like TBK1, thereby inhibiting the activation of the STING signaling pathway.[1][2]
Q2: How can I confirm that this compound is covalently binding to STING in my experiment?
A2: Direct evidence of covalent binding can be obtained using mass spectrometry (MS).[1][3][4] By analyzing STING protein that has been treated with this compound, you can detect a mass shift corresponding to the addition of the inhibitor molecule. Intact protein mass spectrometry is a common method for this purpose.[3][4]
Q3: What are the expected downstream effects of successful this compound-mediated inhibition?
A3: Successful inhibition of STING by this compound should lead to a reduction in the phosphorylation of downstream signaling proteins, primarily TBK1 (at Ser172) and IRF3 (at Ser366 or Ser386).[5][6] This ultimately results in decreased production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][7] These effects can be measured by techniques such as Western blotting and ELISA.[5][8][9]
Q4: What are some potential off-target effects of covalent inhibitors like this compound?
A4: Covalent inhibitors, due to their reactive nature, have the potential to bind to unintended proteins, which can lead to off-target effects.[10][11] For cysteine-targeting covalent inhibitors, a common off-target interaction is with glutathione (GSH), which can affect the cellular redox environment.[11] It is important to assess the selectivity of this compound in your experimental system.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in your experiments.
Problem 1: No or low inhibitory activity of this compound observed.
| Possible Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation. Prepare fresh stock solutions in an appropriate solvent like DMSO and avoid repeated freeze-thaw cycles by preparing aliquots.[12] |
| Incorrect Concentration | The concentration of this compound may be too low for your specific cell line and experimental conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50).[5] |
| Low STING Expression in Cells | The cell line you are using may have low or no endogenous expression of STING. Verify STING expression levels using Western blot or qPCR. Consider using a cell line known to have robust STING expression or a STING-overexpressing stable cell line.[5][12] |
| Ineffective STING Pathway Activation | Your positive control may not be effectively activating the STING pathway. Use a known STING agonist, such as 2'3'-cGAMP, to stimulate the pathway. Confirm activation by assessing the phosphorylation of TBK1 and IRF3 in your untreated, stimulated control.[5][13] |
| Inappropriate Experimental Timeline | The pre-incubation time with this compound before STING activation might be insufficient. For covalent inhibitors, a longer pre-incubation time may be necessary to allow for the covalent bond to form. Test different pre-incubation times (e.g., 1, 2, 4 hours) to optimize the inhibitory effect.[14] |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Cell Passage Number | The responsiveness of cells to stimuli can change with increasing passage number. Use cells within a consistent and low passage number range for all experiments to ensure reproducibility.[12] |
| Variability in Reagents | Ensure the quality and concentration of reagents, especially the STING agonist, are consistent. Use high-quality, validated reagents and prepare them fresh if necessary.[12] |
| Timing of Treatment and Stimulation | The timing of this compound treatment relative to pathway stimulation is critical. Maintain a consistent and optimized timeline for all experiments. |
Experimental Protocols & Data
Western Blot Analysis of STING Pathway Inhibition
This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of downstream STING signaling proteins.
Detailed Methodology:
-
Cell Seeding: Seed your chosen cell line (e.g., THP-1 or RAW 264.7) in appropriate culture plates and allow them to adhere overnight.[12]
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).[9]
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for the appropriate duration (e.g., 1-3 hours). Include an unstimulated control group.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.[5][15]
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, STING, and a loading control (e.g., β-actin or GAPDH).[5][9] Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the level of inhibition.
Quantitative Data Summary (Hypothetical):
| Treatment Group | p-TBK1/Total TBK1 (Relative Intensity) | p-IRF3/Total IRF3 (Relative Intensity) |
| Unstimulated Control | 0.1 ± 0.02 | 0.05 ± 0.01 |
| cGAMP Stimulated | 1.0 ± 0.1 | 1.0 ± 0.12 |
| cGAMP + 1 µM this compound | 0.6 ± 0.08 | 0.5 ± 0.07 |
| cGAMP + 5 µM this compound | 0.2 ± 0.04 | 0.15 ± 0.03 |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to the STING protein in a cellular context by measuring changes in the thermal stability of the target protein.[16][17][18]
Detailed Methodology:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specific duration.
-
Heating: Heat the cell lysates or intact cells to a range of temperatures.[19] Ligand-bound proteins are generally more resistant to thermal denaturation.[17]
-
Lysis and Fractionation: Lyse the cells (if not already lysed) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[19]
-
Protein Analysis: Analyze the amount of soluble STING protein remaining at each temperature using Western blotting or other quantitative methods like ELISA or mass spectrometry.[16][19]
Quantitative Data Summary (Hypothetical):
| Temperature (°C) | Soluble STING (% of No Heat Control) - Vehicle | Soluble STING (% of No Heat Control) - this compound |
| 45 | 100 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 75 |
| 60 | 20 | 45 |
| 65 | 5 | 20 |
Visualizations
STING Signaling Pathway and Inhibition by this compound
Caption: STING signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic for Low this compound Activity
Caption: A logical workflow for troubleshooting low inhibitory activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 11. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: STING Inhibitor Series
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using STING inhibitors, with a focus on addressing unexpected cytotoxicity observed during in vitro experiments.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed with STING-IN-3 Treatment
Researchers may encounter significant cell death in their cultures when using this compound, which is not the expected outcome for a STING inhibitor. The primary role of a STING inhibitor is to block the STING signaling pathway, which, when activated, can sometimes lead to cell death. Therefore, an inhibitor is anticipated to protect against, not induce, cytotoxicity. If you observe unexpected cell death, consider the following potential causes and solutions.
Potential Causes and Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Perform a literature search: Investigate if the specific STING inhibitor has known off-target effects. 2. Use a structurally different STING inhibitor: Compare the cytotoxic effects with another inhibitor to see if the effect is compound-specific. 3. Target validation: Use siRNA or shRNA to knock down STING expression and see if this rescues the cytotoxic phenotype. |
| High Compound Concentration | 1. Perform a dose-response curve: Determine the IC50 value for cytotoxicity and compare it to the concentration required for STING inhibition. Ideally, the cytotoxic concentration should be significantly higher. 2. Use the lowest effective concentration: Once the optimal concentration for STING inhibition is determined, use this concentration for subsequent experiments to minimize off-target toxicity. |
| Compound Solubility Issues | 1. Visual inspection: Check for precipitates in the culture medium after adding the compound. 2. Prepare fresh stock solutions: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Avoid storing diluted solutions for extended periods. 3. Test vehicle control: Treat cells with the highest concentration of the solvent used in your experiment to rule out solvent-induced toxicity.[1] |
| Cell Line Specific Sensitivity | 1. Test in multiple cell lines: Compare the cytotoxic effects in your primary cell line with other cell lines, including non-cancerous lines, to assess specificity. 2. Assess STING expression levels: While counterintuitive for an inhibitor, varying levels of STING protein could influence off-target effects.[1] |
| Assay Interference | 1. Use an orthogonal cytotoxicity assay: If using a metabolic assay like MTT or MTS, the compound might interfere with cellular metabolism or the assay chemistry. Confirm results with a different method, such as a lactate dehydrogenase (LDH) release assay or a live/dead cell stain.[1] |
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to cell lines?
A1: As a STING inhibitor, this compound is not expected to be directly cytotoxic. The activation of the STING pathway can, in some cellular contexts, lead to cell death.[2][3] Therefore, an inhibitor of this pathway would be predicted to protect against STING-mediated cell death rather than cause it. Any observed cytotoxicity is likely due to off-target effects, high concentrations of the compound, or other experimental variables.[1]
Q2: Why am I observing cell death in my cultures treated with a STING inhibitor?
A2: Observed cytotoxicity with a STING inhibitor is an unexpected result that requires investigation. Potential reasons include:
-
Off-target effects: The compound may be interacting with other cellular targets that regulate cell viability.[1]
-
Compound concentration: High concentrations of small molecules can lead to non-specific toxicity.[1]
-
Solubility and stability: Poor solubility can lead to the formation of toxic precipitates. The compound may also degrade in culture media into toxic byproducts.[1]
-
Cell line sensitivity: Certain cell lines may be more susceptible to the off-target effects of the specific compound.[1]
-
Experimental artifacts: The cytotoxicity assay itself or other reagents in the culture medium could be contributing to the observed cell death.[1]
Q3: How can I confirm that the STING inhibitor is active in my experimental system?
A3: To confirm the on-target activity of your STING inhibitor, you should measure the inhibition of STING pathway activation. This can be done by:
-
Western Blot Analysis: Pre-treat cells with the inhibitor and then stimulate the STING pathway (e.g., with cGAMP or other STING agonists). Measure the phosphorylation of downstream targets like TBK1 and IRF3. A successful inhibition will show a decrease in the phosphorylated forms of these proteins.[4][5]
-
Cytokine/Chemokine Measurement: Measure the production of STING-induced cytokines and chemokines, such as IFN-β, CXCL10, and CCL5, using ELISA or qPCR. The inhibitor should reduce the levels of these molecules following STING activation.[6]
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
96-well plate with cultured cells
-
This compound (or other STING inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the STING inhibitor. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm.[1]
Protocol 2: Assessing Cytotoxicity using LDH Release Assay
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate with cultured cells
-
This compound (or other STING inhibitor)
-
Lysis buffer (often included in the kit)
-
Multi-well spectrophotometer
Procedure:
-
Seed and treat cells as described in the MTT protocol.
-
Include the following controls: spontaneous LDH release (untreated cells), maximum LDH release (untreated cells treated with lysis buffer), and a background control (medium only).
-
After the incubation period, carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Read the absorbance at the wavelength specified by the kit (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100.[1]
Visualizations
Caption: Canonical STING signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with STING inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STING Signaling Promotes Apoptosis, Necrosis, and Cell Death: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Preventing STING-IN-3 degradation in media
Welcome to the Technical Support Center for STING-IN-3, a valuable tool for researchers investigating the STING (Stimulator of Interferon Genes) pathway. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a specific focus on preventing the degradation of this compound in cell culture media.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture experiments, particularly concerning its stability and activity.
Issue 1: Reduced or No Inhibitory Activity of this compound
Possible Cause: Degradation of this compound in the experimental setup.
Recommended Solutions:
-
Optimize Storage and Handling:
-
Ensure this compound is stored as a stock solution in an appropriate solvent, such as DMSO, at -20°C or -80°C.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
-
Assess Media Stability:
-
The stability of small molecules can be compromised in the complex environment of cell culture media.[1]
-
Perform a stability study of this compound in your specific cell culture medium. A general protocol for this is provided below.
-
-
Minimize Exposure to Harsh Conditions:
-
Protect this compound solutions from prolonged exposure to light and elevated temperatures.
-
Prepare fresh working dilutions of the compound in pre-warmed media immediately before adding to the cells.
-
Issue 2: High Variability in Experimental Results
Possible Cause: Inconsistent concentration of active this compound due to degradation.
Recommended Solutions:
-
Standardize Compound Preparation:
-
Use a consistent procedure for preparing working solutions from the stock.
-
Ensure thorough mixing of the compound in the media before application to cells.
-
-
Control for Media Components:
-
Be aware that components in fetal bovine serum (FBS) can sometimes affect compound stability. If inconsistent results persist, consider performing experiments in serum-free media or using heat-inactivated serum, and compare the outcomes.
-
-
Implement Proper Controls:
-
Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on the cells.
-
Run a positive control with a known STING agonist to ensure the pathway is active in your cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is typically supplied as a solid. It is recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C for long-term stability.
Q2: How can I determine if this compound is degrading in my cell culture medium?
A2: You can assess the stability of this compound in your specific medium by incubating the compound in the medium over a time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C. At each time point, collect an aliquot and analyze the concentration of the intact compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A significant decrease in the peak area corresponding to this compound over time indicates degradation.
Q3: What factors in cell culture media can contribute to the degradation of small molecules like this compound?
A3: Several factors can influence the chemical stability of a compound in cell culture media:
-
pH: The pH of the medium can catalyze hydrolytic degradation.[2]
-
Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate degradation reactions.[2]
-
Serum Components: Enzymes present in serum, such as esterases and proteases, can metabolize certain small molecules.
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.
-
Reactive Oxygen Species: The cellular environment can contain reactive oxygen species that may lead to oxidative degradation.
Q4: Can I do anything to increase the stability of this compound in my experiments?
A4: Yes, you can take several steps:
-
Prepare fresh dilutions of this compound for each experiment.
-
Minimize the pre-incubation time of the compound in the media before adding it to the cells.
-
If you suspect enzymatic degradation by serum components, you can try using heat-inactivated serum or reducing the serum concentration.
-
Protect your plates and solutions from light.
Data on this compound Stability (Example Data)
The following tables present hypothetical data to illustrate the stability of this compound under various conditions. This data is for illustrative purposes only and should be confirmed experimentally.
Table 1: Stability of this compound in DMEM at 37°C over 24 Hours
| Time (Hours) | % this compound Remaining (Media without FBS) | % this compound Remaining (Media with 10% FBS) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 6 | 92% | 88% |
| 12 | 85% | 75% |
| 24 | 70% | 60% |
Table 2: Effect of Temperature on this compound Stability in DMEM with 10% FBS at 24 Hours
| Temperature | % this compound Remaining |
| 4°C | 98% |
| Room Temperature (25°C) | 85% |
| 37°C | 60% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM) with and without 10% FBS
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.
-
Incubation: Aliquot the working solutions into microcentrifuge tubes and incubate them at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, and 24 hours). The 0-hour time point represents 100% intact compound.
-
Sample Preparation: At each time point, stop any potential enzymatic activity by adding a cold organic solvent like acetonitrile (1:1 volume ratio) and vortexing. Centrifuge the samples to pellet any precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to HPLC vials and inject a standard volume onto the HPLC system.
-
Data Analysis: Determine the peak area of this compound at each time point. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: Canonical STING signaling pathway.
Caption: Workflow for assessing compound stability.
Caption: Troubleshooting logic for common issues.
References
Technical Support Center: STING-IN-3 (diABZI) Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist, STING-IN-3, also known as diABZI.
Frequently Asked Questions (FAQs)
Q1: What is this compound (diABZI) and what is its mechanism of action?
A1: this compound (diABZI) is a potent, non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage. Upon activation by agonists like this compound, STING undergoes a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the expression of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This signaling cascade initiates a powerful anti-viral and anti-tumor immune response.
Q2: What are the typical effective concentrations for this compound in cell-based assays?
A2: The effective concentration of this compound can vary depending on the cell type and the specific assay readout. However, based on published data, nanomolar to low micromolar concentrations are typically effective. For instance, in human peripheral blood mononuclear cells (PBMCs), the EC50 for IFN-β secretion is approximately 130 nM.[1][2] In reporter assays, EC50 values can be even lower. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q3: How should I prepare and store this compound (diABZI)?
A3: this compound is typically soluble in DMSO.[1][2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-100 mM). It is important to note that solutions of diABZI are reported to be unstable and should be prepared fresh for optimal results.[1][2] For long-term storage, the powdered form should be stored at -20°C.[2]
Q4: What are the expected downstream effects of this compound stimulation?
A4: Stimulation with this compound should lead to the activation of the STING signaling pathway, resulting in:
-
Phosphorylation of STING, TBK1, and IRF3.
-
Nuclear translocation of IRF3.
-
Increased transcription and secretion of type I interferons (IFN-α/β).
-
Production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, CXCL10).
-
Induction of an anti-viral or anti-tumor cellular state.
Dose-Response Data for this compound (diABZI)
The following table summarizes the half-maximal effective concentration (EC50) of this compound (diABZI) in various in vitro systems. This data can serve as a starting point for designing your dose-response experiments.
| Cell Type/Assay System | Readout | EC50 | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFNβ Secretion | ~130 nM | [1][3] |
| Mouse Splenocytes | IFNβ Secretion | ~186 nM | [2] |
| THP1-Dual™ Cells (IRF Reporter) | IRF-inducible Luciferase | ~0.144 nM (diABZI-amine) | [4][5] |
| MRC-5 Cells (Human Lung Fibroblasts) | Antiviral Activity (IAV) | Not specified, but effective at 20-60 nM | [6] |
Experimental Protocols
In Vitro STING Activation Assay using this compound (diABZI)
This protocol outlines a general procedure for treating cells with this compound and assessing pathway activation by measuring IFN-β secretion via ELISA.
Materials:
-
This compound (diABZI) powder
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Cells known to express STING (e.g., THP-1, PBMCs, mouse splenocytes)
-
96-well cell culture plates
-
IFN-β ELISA kit (human or mouse, as appropriate)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell type and allow them to adhere or stabilize overnight.
-
Preparation of this compound Working Solutions:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., ranging from 1 nM to 10 µM). Include a vehicle control (DMSO-only) at the same final DMSO concentration as your highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. The optimal incubation time may need to be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
IFN-β ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IFN-β in each sample using the standard curve generated from the ELISA. Plot the IFN-β concentration against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.
Troubleshooting Guide
Issue: No or low STING pathway activation (e.g., low IFN-β production).
| Possible Cause | Troubleshooting Steps |
| Low STING expression in the cell line. | Verify STING protein expression in your cell line by Western blot. Use a positive control cell line known to have a robust STING response (e.g., THP-1). |
| Degraded or inactive this compound. | This compound (diABZI) solutions are unstable.[1][2] Always prepare fresh working solutions from a powdered stock for each experiment. Ensure the powdered compound has been stored correctly at -20°C. |
| Incorrect concentration or dose-response range. | The optimal concentration is cell-type dependent. Perform a wide dose-response curve (e.g., from pM to µM range) to identify the active concentration range for your specific system. |
| Suboptimal incubation time. | The kinetics of STING activation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of IFN-β production. |
| Issues with the downstream assay (e.g., ELISA). | Ensure your ELISA kit is not expired and is validated for the species you are testing. Include positive controls for the ELISA itself (e.g., recombinant IFN-β). |
Issue: High background signal in the vehicle control.
| Possible Cause | Troubleshooting Steps |
| DMSO toxicity. | Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control. Some cell lines are more sensitive to DMSO. |
| Cell stress or contamination. | Ensure cells are healthy and not overgrown. Check for any signs of contamination in your cell culture. |
| Constitutive STING activation. | Some cell lines may have a low level of constitutive STING signaling. Ensure your baseline is well-established with untreated and vehicle-treated controls. |
Issue: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in this compound preparation. | As solutions are unstable, slight variations in preparation can lead to inconsistencies. Prepare a fresh stock solution from powder for each set of experiments. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Cell health and density at the time of treatment can significantly impact the response. |
| Inconsistent incubation times or assay conditions. | Strictly adhere to your optimized protocol for incubation times, temperatures, and assay procedures. |
Visualizing Key Experimental Concepts
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway activated by this compound.
Caption: Workflow for generating a this compound dose-response curve.
Caption: A logical approach to troubleshooting low STING activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. diABZI STING agonist-1 | STING agonist | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. STING Agonist Induced Innate Immune Responses Drive Anti-Respiratory Virus Activity In Vitro with Limited Antiviral Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor cell permeability of STING-IN-3
Disclaimer: The information provided in this guide is based on general knowledge of small molecule STING inhibitors and is intended to support researchers in overcoming common experimental challenges. "STING-IN-3" is used as a representative name for a STING inhibitor. Please adapt the recommendations to the specific properties of your molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the STING (Stimulator of Interferon Genes) protein. The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, leading to the activation of TBK1 and IRF3, and subsequent production of type I interferons and other inflammatory cytokines.[1][2] this compound is designed to bind to the STING protein, preventing its activation and downstream signaling.
Q2: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C or -80°C. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q3: In which cell lines can I test the activity of this compound?
The choice of cell line is critical for observing the effects of this compound. It is essential to use cell lines that express a functional STING pathway. Commonly used cell lines for STING pathway research include:
-
THP-1: Human monocytic cell line.
-
RAW 264.7: Murine macrophage-like cell line.
-
HEK293T: Human embryonic kidney cells, often used for overexpression studies.
-
Mouse Embryonic Fibroblasts (MEFs): Primary cells that can be isolated from wild-type or STING-knockout mice.
Before starting your experiments, it is advisable to verify STING expression in your chosen cell line by Western blot.
Troubleshooting Guides
Issue: Poor Cell Permeability and Low Inhibitor Efficacy
A common challenge with small molecule inhibitors is achieving sufficient intracellular concentrations to observe a biological effect. If you are observing a weaker than expected inhibitory effect of this compound, consider the following troubleshooting steps:
Step 1: Verify STING Pathway Activation in Your System
Before troubleshooting the inhibitor, ensure that the STING pathway is being robustly activated in your experimental setup.
-
Positive Controls: Use a known STING agonist, such as 2'3'-cGAMP or DMXAA (for murine cells), to stimulate the cells.
-
Readouts: Measure downstream markers of STING activation, such as the phosphorylation of TBK1 and IRF3 by Western blot, or the production of IFN-β by ELISA or qPCR.[3][4]
Step 2: Optimize Inhibitor Concentration and Incubation Time
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine its IC50 (half-maximal inhibitory concentration) in your specific cell line.
-
Pre-incubation Time: The inhibitor needs to enter the cell and bind to its target before the pathway is activated. Optimize the pre-incubation time with this compound before adding the STING agonist. A pre-incubation time of 1-4 hours is a good starting point.
Step 3: Strategies to Enhance Cell Permeability
If you suspect poor cell permeability is the issue, you can try the following strategies:
-
Use of Permeabilizing Agents: In some experimental setups, very low, non-toxic concentrations of mild detergents or permeabilizing agents can be used to facilitate compound entry. However, this approach should be used with caution as it can affect cell health.
-
Liposomal Formulation: Encapsulating this compound in liposomes can improve its delivery across the cell membrane.
-
Nanoparticle Conjugation: Conjugating the inhibitor to cell-penetrating peptides or nanoparticles can enhance its uptake.
-
Structural Modification of the Inhibitor: While this is a drug development strategy, it's important to be aware that medicinal chemists can modify the inhibitor's structure to improve its physicochemical properties, including permeability.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
References
Navigating STING-IN-3 Experiments: A Technical Support Guide to Minimize Variability
Technical Support Center
For researchers, scientists, and drug development professionals working with STING-IN-3, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway, achieving reproducible and reliable data is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an inhibitor of the STING protein. Its mechanism of action involves covalently targeting the transmembrane cysteine residue 91 on both human and mouse STING. This modification blocks the palmitoylation of STING that occurs upon activation, thereby inhibiting downstream signaling.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: In HEK293 cells, this compound has been shown to inhibit STING-mediated IFNβ reporter activity at concentrations ranging from 0.02 to 2 μM.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, it is advisable to prepare a stock solution in a solvent such as DMSO. For long-term storage, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month in a sealed container, protected from light and moisture.[1][2]
Q4: I am observing high variability between replicate wells in my assay. What are the common causes?
A4: High variability between replicates can stem from several factors, including:
-
Pipetting Inaccuracies: Small errors in pipetting volumes of cells, agonist, or this compound can lead to significant differences in the final readout.[3]
-
Reagent Instability: Degradation of the STING agonist or this compound can alter the dose-response relationship.[3]
-
Cellular Factors: Variations in cell health, density, or passage number can affect the cellular response.[3]
-
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations.[3]
-
Incomplete Mixing: Failure to properly mix reagent stocks before use can lead to inconsistent concentrations.[3]
Q5: My positive control (STING agonist) is showing a weak or inconsistent response. Why?
A5: An inconsistent agonist response can be due to:
-
Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift and altered phenotypes. It is recommended to use cells within a defined, low passage number range.[3]
-
Cell Health: Ensure cells are healthy and in the exponential growth phase. Stressed or unhealthy cells will respond poorly and inconsistently.[3]
-
Agonist Potency: The activity of the STING agonist can degrade over time. Prepare fresh dilutions from a validated stock for each experiment.[3]
Troubleshooting Guides
Issue 1: No or Low Inhibition of STING Signaling with this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and conditions.[2] |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (-80°C for long-term). Prepare fresh working solutions for each experiment.[2] |
| Poor Cell Health or Low STING Expression | Check cell viability and morphology. Verify STING protein expression in your cell line using Western blot, as some cell lines may have low or absent STING expression.[4] |
| Ineffective STING Pathway Activation | Confirm that your STING agonist is potent and used at an optimal concentration to robustly activate the pathway in your positive controls.[4] |
| Incorrect Experimental Timeline | Pre-incubation with this compound before adding the STING agonist is crucial for its inhibitory effect. Optimize the pre-incubation time (e.g., 2-4 hours).[4] |
Issue 2: High Background Signal in No-Agonist Control Wells
| Potential Cause | Troubleshooting Step |
| Cell Culture Contamination | Check for microbial contamination in your cell culture, which can sometimes activate innate immune pathways. |
| Constitutive STING Activation | Some cell lines may have a higher basal level of STING activation. Ensure you are using a consistent and healthy cell stock. |
| Reagent Contamination | Test for contamination in your cell culture media and supplements. |
Issue 3: Inconsistent Western Blot Results for STING Pathway Proteins
| Potential Cause | Troubleshooting Step |
| Poor Antibody Quality | Use validated, high-quality antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.[4] |
| Inefficient Protein Extraction | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice during extraction.[4] |
| Unequal Protein Loading | Always include loading controls (e.g., β-actin, GAPDH) to ensure equal protein loading across your gel. Also, probe for total, unphosphorylated forms of the signaling proteins.[4] |
Experimental Protocols & Data Presentation
General Protocol for Assessing this compound Activity
A detailed methodology for evaluating the inhibitory effect of this compound on STING pathway activation is provided below.
1. Cell Seeding:
-
Seed cells (e.g., THP-1 or HEK293T expressing STING) at an appropriate density in a 96-well plate. For THP-1 cells, a density of 5 x 10^5 cells/well is a common starting point.[5]
-
Incubate for 2-4 hours at 37°C and 5% CO2 to allow for cell adherence.[5]
2. This compound Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Carefully remove the medium from the cells and add the prepared this compound dilutions or a vehicle control (e.g., DMSO).
-
Pre-incubate the plate for 2-4 hours at 37°C and 5% CO2.[4]
3. STING Pathway Activation:
-
Prepare a solution of a known STING agonist (e.g., 2'3'-cGAMP) at a pre-determined optimal concentration in cell culture medium.
-
Add the STING agonist to the wells containing this compound or vehicle control. Include an unstimulated control group.
-
Incubate for the desired time to allow for pathway activation (e.g., 6-24 hours).[5]
4. Readout:
-
Reporter Assay: If using a reporter cell line (e.g., IFN-β promoter-luciferase), measure the reporter gene activity according to the manufacturer's instructions.
-
ELISA: Measure the concentration of downstream cytokines, such as IFN-β, in the cell culture supernatant using a commercial ELISA kit.[5]
-
Western Blot: Lyse the cells and perform Western blot analysis to assess the phosphorylation of STING, TBK1, and IRF3.[4]
Data Presentation: Example IC50 Determination
Summarize quantitative data from dose-response experiments in a clear table to facilitate the determination of the half-maximal inhibitory concentration (IC50).
| This compound (µM) | % Inhibition of IFN-β Production (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 25.6 ± 3.5 |
| 0.5 | 48.9 ± 4.1 |
| 1.0 | 75.3 ± 2.9 |
| 2.0 | 92.1 ± 1.5 |
| 5.0 | 98.7 ± 0.8 |
Visualizing Experimental Workflows and Pathways
To further clarify experimental design and the underlying biological processes, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway leading to Type I Interferon production.
Caption: A generalized experimental workflow for testing the efficacy of this compound.
Caption: A logical troubleshooting workflow for experiments showing a lack of this compound efficacy.
References
Validation & Comparative
A Comparative Analysis of STING Inhibitors: STING-IN-3 vs. H-151
For researchers, scientists, and drug development professionals, the strategic inhibition of the STING (Stimulator of Interferon Genes) pathway holds significant therapeutic potential for a range of inflammatory diseases and autoimmune disorders. This guide provides an objective comparison of two covalent STING inhibitors, STING-IN-3 and H-151, focusing on their efficacy, mechanism of action, and the experimental data supporting their activity.
The STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a danger signal and initiating a potent inflammatory response, primarily through the production of type I interferons. However, aberrant activation of this pathway can lead to chronic inflammation and autoimmunity, making STING an attractive target for therapeutic intervention. Both this compound and H-151 have emerged as valuable research tools for dissecting the role of STING in various pathological conditions.
Mechanism of Action: A Shared Approach to STING Inhibition
Both this compound and H-151 are classified as covalent inhibitors of the STING protein. Their mechanism of action involves the formation of an irreversible covalent bond with a specific cysteine residue, Cys91, located in the transmembrane domain of STING.[1] This modification effectively blocks the palmitoylation of STING, a critical post-translational modification required for its activation, clustering, and subsequent downstream signaling events that lead to the production of interferons and other pro-inflammatory cytokines.[2]
dot
Efficacy Comparison: In Vitro and In Vivo Data
Quantitative Efficacy Data
| Inhibitor | Target(s) | Assay Type | Cell Line/System | Reported Potency (IC50 or effective concentration) |
| This compound | Human & Mouse STING | IFNβ Reporter Assay | HEK293 cells | 0.02-2 µM (effective concentration)[1] |
| H-151 | Human & Mouse STING | 2'3'-cGAMP-induced Ifnb expression | Mouse Embryonic Fibroblasts (MEFs) | ~138 nM[3][4] |
| 2'3'-cGAMP-induced Ifnb expression | Bone Marrow-Derived Macrophages (BMDMs) | ~109.6 nM[3][4] | ||
| IFNβ Reporter Assay | 293T-hSTING cells | 1.04 µM[3] |
It is important to note that the data for this compound is presented as an effective concentration range from a commercial source and not a specific IC50 value from a peer-reviewed study, which makes a direct potency comparison with the well-characterized H-151 challenging. H-151 has demonstrated potent, nanomolar efficacy in inhibiting STING in various murine cell types.[3][4]
In Vivo Efficacy of H-151
H-151 has been extensively evaluated in a variety of preclinical animal models, demonstrating significant therapeutic effects:
-
Intestinal Ischemia-Reperfusion Injury: H-151 treatment significantly reduced intestinal and lung injury, decreased inflammatory cytokine levels, and improved survival rates in a murine model.[5]
-
Psoriasis: Topical application of H-151 displayed anti-inflammatory activity and decreased the severity of the psoriatic response in mice.
-
Myocardial Infarction: H-151 preserved myocardial function and ameliorated cardiac fibrosis in a murine model of myocardial infarction.
-
Neovascular Age-Related Macular Degeneration: Intravitreal injection of H-151 suppressed choroidal neovascularization in a mouse model.[6]
-
Acute Kidney Injury: H-151 attenuated renal ischemia-reperfusion-induced acute kidney injury and improved survival in mice.
Currently, there is a lack of published in vivo efficacy data for this compound.
Experimental Protocols
The evaluation of STING inhibitors relies on a variety of established in vitro and in vivo experimental models.
In Vitro IFNβ Reporter Assay
This assay is a common method for screening and characterizing STING inhibitors by measuring their ability to suppress the activation of the interferon-β (IFN-β) promoter.
dot
Methodology:
-
Cell Culture: HEK293T cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of the IFN-β promoter.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the STING inhibitor for 1-2 hours.
-
Stimulation: The STING pathway is activated by treating the cells with a STING agonist, such as 2'3'-cGAMP.
-
Incubation: Cells are incubated for a defined period (e.g., 6-8 hours) to allow for reporter gene expression.
-
Data Acquisition: Cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Models of Inflammation
Animal models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and safety of STING inhibitors. A common model is the induction of systemic inflammation.
Methodology:
-
Animal Model: C57BL/6 mice are often used.
-
Induction of Inflammation: Systemic inflammation can be induced by intraperitoneal injection of a STING agonist or in disease-specific models such as ischemia-reperfusion.
-
Inhibitor Administration: The STING inhibitor (e.g., H-151) is administered, typically via intraperitoneal injection, at a specified dose and time relative to the inflammatory stimulus.
-
Sample Collection: At a predetermined endpoint, blood, and tissues are collected for analysis.
-
Efficacy Readouts: Efficacy is assessed by measuring levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IFN-β) in the serum or tissue homogenates using ELISA or qPCR. Histological analysis of tissues can also be performed to assess tissue damage and immune cell infiltration.
Signaling Pathway Overview
The diagram below illustrates the cGAS-STING signaling pathway and the point of intervention for covalent inhibitors like this compound and H-151.
dot
Conclusion
Both this compound and H-151 are valuable tools for investigating the role of the STING pathway in health and disease. They share a common mechanism of action as covalent inhibitors targeting Cys91 of STING to block its palmitoylation and subsequent activation.
H-151 is a well-characterized inhibitor with demonstrated potent in vitro activity in the nanomolar range and proven in vivo efficacy in multiple preclinical models of inflammatory diseases.
This compound also functions as a covalent inhibitor of both human and mouse STING. However, publicly available data on its specific potency (IC50) and in vivo efficacy is currently limited, making a direct and comprehensive comparison with H-151 challenging.
For researchers requiring a STING inhibitor with a robust portfolio of in vivo validation, H-151 currently stands as the more extensively documented option. Further peer-reviewed studies on this compound are needed to fully delineate its comparative efficacy and potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. H151, A SMALL MOLECULE INHIBITOR OF STING AS A NOVEL THERAPEUTIC IN INTESTINAL ISCHEMIA-REPERFUSION INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
A Head-to-Head Battle of STING Inhibitors: STING-IN-3 vs. C-176
A detailed comparison of the mechanisms of two prominent covalent inhibitors of the STING pathway, providing researchers with critical data for informed selection in immunological and drug discovery research.
In the landscape of innate immunity, the Stimulator of Interferon Genes (STING) pathway plays a pivotal role in detecting cytosolic DNA, a danger signal that triggers potent anti-pathogen and anti-tumor responses. However, aberrant STING activation is implicated in a range of autoinflammatory diseases, making it a critical target for therapeutic inhibition. This guide provides a comprehensive comparison of two covalent STING inhibitors, STING-IN-3 and C-176, focusing on their distinct mechanisms of inhibition, target specificity, and the experimental data supporting their activity.
At a Glance: Key Differences in Inhibition
| Feature | This compound | C-176 |
| Target | Human and Mouse STING | Mouse STING |
| Mechanism | Covalent modification of Cysteine 91 (Cys91) | Covalent modification of Cysteine 91 (Cys91) |
| Effect | Blocks STING palmitoylation and downstream signaling | Blocks STING palmitoylation and downstream signaling |
| Inhibitory Concentration (IC50) | Data not widely available, mechanism similar to H-151 | IC50 = 6.2 µM (HCC1806), 8.7 µM (HCC38), 9.5 µM (HCC1143) for cytotoxicity[1] |
Delving into the Mechanism of Action
Both this compound and C-176 employ a covalent mechanism of action, irreversibly binding to the STING protein. Their specific target is the cysteine residue at position 91 (Cys91) located in the transmembrane domain of STING. This modification is critical as it physically obstructs the palmitoylation of STING, a post-translational modification essential for its activation.
Upon activation by its ligand, cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. At the Golgi, STING undergoes palmitoylation, which promotes its clustering and the subsequent recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons and other pro-inflammatory cytokines.
By covalently modifying Cys91, this compound and C-176 effectively halt this cascade at an early stage, preventing the downstream signaling events that lead to an inflammatory response.
A crucial distinction between the two inhibitors lies in their species specificity. C-176 is a potent inhibitor of mouse STING but does not exhibit significant activity against human STING.[1][2] In contrast, this compound is reported to inhibit both human and mouse STING, making it a more versatile tool for research that may have translational relevance.
Visualizing the Inhibition Pathway
The following diagram illustrates the STING signaling pathway and the specific points of inhibition for this compound and C-176.
Figure 1. Mechanism of STING inhibition by this compound and C-176.
Comparative Performance Data
While extensive quantitative data for this compound is not as widely published as for other STING inhibitors, its mechanism is highly analogous to the well-characterized inhibitor H-151. H-151 also covalently targets Cys91 of both human and mouse STING. The available data for C-176 primarily focuses on its effects in murine systems.
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| C-176 | HCC1806 (human) | Cytotoxicity | 6.2 µM | [1] |
| HCC38 (human) | Cytotoxicity | 8.7 µM | [1] | |
| HCC1143 (human) | Cytotoxicity | 9.5 µM | [1] | |
| H-151 (as a proxy for this compound) | Mouse Embryonic Fibroblasts (MEFs) | Ifnb mRNA expression | 138 nM | [3] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Ifnb mRNA expression | 109.6 nM | [3] | |
| Human Foreskin Fibroblasts (HFFs) | IFNB mRNA expression | 134.4 nM | [3] | |
| 293T-hSTING | IFNβ Reporter Assay | 1.04 µM | [4] | |
| 293T-mSTING | IFNβ Reporter Assay | 0.82 µM | [4] |
Note: The cytotoxicity data for C-176 in human cell lines does not directly measure STING inhibition, as C-176 is known to be inactive against human STING.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
IFNβ Luciferase Reporter Assay
This assay is used to quantify the activity of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of the IFNβ promoter.
Workflow Diagram:
Figure 2. Workflow for an IFNβ Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Seeding: Seed HEK293T cells (which lack endogenous STING) in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with a plasmid expressing the STING protein of interest (human or mouse) and a reporter plasmid containing the firefly luciferase gene driven by the IFNβ promoter. A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the STING inhibitor (this compound or C-176) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, at a concentration known to induce a robust response.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated TBK1 and IRF3
This assay directly measures the phosphorylation of key downstream signaling molecules in the STING pathway.
Detailed Protocol:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., THP-1 monocytes or mouse bone marrow-derived macrophages) in 6-well plates. Pre-treat the cells with the STING inhibitor or vehicle control for 1-2 hours.
-
STING Stimulation: Stimulate the cells with a STING agonist for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation events.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Also, probe separate blots or strip and re-probe the same blot for total TBK1, total IRF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
STING Palmitoylation Assay (Acyl-Biotin Exchange)
This assay is used to assess the palmitoylation status of STING.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells expressing STING with the inhibitor or vehicle, followed by stimulation with a STING agonist. Lyse the cells in a buffer containing N-ethylmaleimide (NEM) to block free thiol groups.
-
Removal of NEM: Precipitate the proteins to remove excess NEM.
-
Cleavage of Thioester Bonds: Resuspend the protein pellet and treat with hydroxylamine (HAM) to specifically cleave the thioester linkage of palmitoylated cysteines. A control sample without HAM is included.
-
Biotinylation of Free Thiols: Incubate the samples with a thiol-reactive biotinylating reagent (e.g., Biotin-HPDP) to label the newly exposed cysteine residues that were previously palmitoylated.
-
Affinity Purification: Incubate the lysates with streptavidin-agarose beads to pull down the biotinylated (i.e., originally palmitoylated) proteins.
-
Analysis: Elute the captured proteins and analyze by SDS-PAGE and Western blotting using an anti-STING antibody.
Conclusion
This compound and C-176 represent valuable chemical tools for dissecting the STING signaling pathway and exploring its role in health and disease. Their shared covalent mechanism of action, targeting the critical Cys91 residue to inhibit palmitoylation, provides a potent means of shutting down STING-mediated inflammation. The key differentiator is their species specificity, with C-176 being selective for mouse STING and this compound targeting both human and mouse STING. This makes this compound a more broadly applicable reagent for studies aiming for clinical translation. The provided data and detailed experimental protocols will empower researchers to effectively utilize these inhibitors in their investigations of the multifaceted STING pathway.
References
Validating STING-IN-3 Specificity: A Comparative Guide
For researchers and drug development professionals, establishing the specificity of a novel inhibitor is a critical step in validating its potential as a therapeutic agent. This guide provides a comprehensive framework for assessing the specificity of STING-IN-3, a putative inhibitor of the STING (Stimulator of Interferon Genes) pathway. By employing a multi-pronged approach that includes biochemical, cellular, and functional assays, researchers can build a robust data package to support the on-target activity and minimal off-target effects of this compound. This guide objectively compares the necessary validation experiments and provides the methodologies required to generate conclusive data.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA and initiating a pro-inflammatory response. Upon binding to cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-I) and other inflammatory cytokines.[1][2]
Comparative Analysis of STING Inhibitors
To contextualize the validation of this compound, it is useful to compare its performance against well-characterized STING inhibitors. While specific data for this compound is not yet publicly available, the following table provides a template for the types of quantitative data that should be generated and compared. For illustrative purposes, data for known inhibitors H-151 and SN-011 are included.
| Parameter | This compound | H-151 | SN-011 |
| Mechanism of Action | To be determined | Covalent inhibitor, targets Cys91 to block palmitoylation[3] | Competitive inhibitor of cGAMP binding[3] |
| IC50 (IFN-β Reporter Assay) | To be determined | ~1.3 µM | ~0.5 µM |
| Cytotoxicity (e.g., in THP-1 cells) | To be determined | Low cytotoxicity at effective concentrations | Lower cytotoxicity than H-151[3] |
| Off-Target Effects (Kinase Panel) | To be determined | Data not readily available | Data not readily available |
| In Vivo Efficacy | To be determined | Reduces systemic inflammation in mouse models[4] | Suppresses systemic inflammation in Trex1-/- mice[3] |
Experimental Workflow for Specificity Validation
A rigorous validation of this compound's specificity requires a multi-step experimental workflow. This process begins with primary functional assays to determine potency, followed by secondary biochemical assays to confirm target engagement, and finally, counter-screening and cytotoxicity assays to assess off-target effects and cell health.
Detailed Experimental Protocols
IFN-β Luciferase Reporter Assay
This is a primary functional assay to quantify the inhibitory effect of a compound on STING signaling.[1][5]
-
Cell Line: HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Pre-treat cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.
-
After 6-8 hours of incubation, lyse the cells and measure luciferase activity.
-
Calculate the IC50 value from the dose-response curve.
-
Western Blot for Phosphorylated TBK1 and IRF3
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules.[1][2]
-
Cell Line: THP-1 monocytes or primary macrophages.
-
Methodology:
-
Culture cells and pre-treat with this compound.
-
Stimulate with a STING agonist.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total TBK1 and IRF3.
-
A specific inhibitor should reduce the levels of phosphorylated TBK1 and IRF3 without affecting the total protein levels.
-
Cytotoxicity Assay
It is crucial to ensure that the observed inhibition of STING signaling is not due to general cellular toxicity.[1]
-
Methodology:
-
Plate cells and treat with a range of this compound concentrations for a period similar to or longer than the functional assays (e.g., 24 hours).
-
Use a commercially available cytotoxicity assay kit (e.g., MTT or CellTiter-Glo) to measure cell viability.
-
A specific inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits STING signaling.
-
Off-Target Pathway Analysis
To confirm specificity, the inhibitor should be tested against other related innate immune signaling pathways.[1]
-
Methodology:
-
Use reporter cell lines for other pathways (e.g., TLRs, RIG-I).
-
Treat the cells with this compound.
-
Stimulate the respective pathways with their specific ligands (e.g., LPS for TLR4, poly(I:C) for TLR3/RIG-I).
-
Measure the reporter gene activity. A highly specific STING inhibitor should not significantly affect these other pathways.
-
By following this comprehensive validation framework, researchers can confidently establish the specificity of this compound and provide the necessary data to support its further development as a targeted therapeutic.
References
A Comparative Guide to STING Inhibition: siRNA Knockdown vs. Small Molecule Antagonists
For Researchers, Scientists, and Drug Development Professionals
The cGAS-STING (stimulator of interferon genes) signaling pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response.[1] Dysregulation of this pathway is implicated in a range of autoimmune diseases and can influence cancer immunity, making STING a critical therapeutic target.[2] For researchers aiming to modulate this pathway, two primary strategies exist: transient genetic knockdown using small interfering RNA (siRNA) and direct functional inhibition with small molecule compounds.
This guide provides an objective comparison between siRNA-mediated knockdown of STING and inhibition by the covalent antagonist class represented by STING-IN-3 and the well-characterized inhibitor H-151. We will delve into their mechanisms of action, efficacy, specificity, and provide detailed experimental protocols to assist in methodological selection and experimental design.
Section 1: Mechanism of Action
The fundamental difference between these two approaches lies in their biological target and mode of action. siRNA knockdown eliminates the STING protein itself, while small molecule inhibitors block the function of the existing protein.
siRNA Knockdown: Pre-Translational Silencing
Small interfering RNA (siRNA) operates via the RNA interference (RNAi) pathway to silence gene expression at the post-transcriptional level. A synthetic siRNA duplex complementary to the STING mRNA sequence is introduced into the cell. The RNA-Induced Silencing Complex (RISC) then uses the siRNA as a guide to find and cleave the target STING mRNA, preventing its translation into protein and leading to a transient depletion of the STING protein pool.
Caption: Mechanism of siRNA-mediated STING knockdown.
This compound Inhibition: Post-Translational Inactivation
This compound is a small molecule inhibitor that covalently targets the STING protein, rendering it inactive.[3][4] It shares its mechanism with the well-studied inhibitor H-151, which irreversibly binds to a specific cysteine residue (Cys91) in the transmembrane domain of both human and mouse STING.[5][6] This covalent modification blocks the palmitoylation of STING, a critical post-translational modification required for its activation, clustering, and subsequent recruitment of downstream signaling partners like TBK1.[5][6][7] By preventing palmitoylation, the inhibitor effectively shuts down the signaling cascade at its origin.
Caption: Mechanism of this compound / H-151 inhibition.
Section 2: Quantitative Performance Comparison
The choice between siRNA and a small molecule inhibitor often depends on the desired potency, duration of effect, and potential for off-target activities.
Table 1: Efficacy and Duration of Inhibition
| Parameter | siRNA Knockdown of STING | This compound / H-151 Inhibition |
| Target Level | mRNA / Protein Expression | Protein Function (Palmitoylation) |
| Typical Efficacy | >80-85% reduction in protein levels.[8] | Potent functional inhibition. |
| Potency (IC₅₀) | N/A (Dose-dependent knockdown) | ~138 nM (in Mouse Embryonic Fibroblasts)[9] ~134.4 nM (in Human Foreskin Fibroblasts)[9] |
| Onset of Effect | Slower: Requires turnover of existing mRNA and protein (typically 24-48 hours). | Rapid: Direct action on existing protein (minutes to hours). |
| Duration of Effect | Prolonged: Silencing can persist for 5-7 days or longer, depending on cell division rate. | Reversible/Irreversible: H-151 is an irreversible covalent inhibitor, effect lasts for the life of the protein.[5][6] |
Table 2: Specificity and Off-Target Effects
| Parameter | siRNA Knockdown of STING | This compound / H-151 Inhibition |
| Primary Off-TargetMechanism | Partial complementarity of the siRNA "seed region" to unintended mRNAs, causing miRNA-like silencing. | Covalent modification of other proteins with reactive cysteines. |
| Known Off-TargetEffects | Can down-regulate hundreds of unintended genes.[10] Can trigger innate immune sensors like RIG-I, leading to an interferon response independent of STING.[11] | H-151 shows high specificity for STING; a precursor compound did not affect palmitoylation of other proteins like calnexin.[5] |
| Cytotoxicity | Can occur, often related to the transfection reagent or high siRNA concentrations. | Generally low; cytotoxicity should be assessed independently of STING inhibition. |
| MitigationStrategies | Use lowest effective concentration (<10 nM), use chemically modified siRNAs, and pool multiple siRNAs targeting the same gene.[1] | Use at the lowest effective concentration and include appropriate controls (e.g., inactive structural analogs). |
Section 3: Experimental Protocols
Proper experimental execution is critical for obtaining reliable and reproducible data. Below are generalized protocols for each method.
Protocol 1: siRNA-Mediated Knockdown of STING
This protocol is adapted for a 6-well plate format and should be optimized for specific cell types.
Materials:
-
Cells plated to be 60-80% confluent at transfection.
-
STING-targeting siRNA and a non-targeting control siRNA (e.g., scrambled sequence).
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Serum-free culture medium (e.g., Opti-MEM™).
-
Standard cell culture medium with serum, without antibiotics.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 60-80% confluency on the day of transfection.
-
siRNA Preparation (per well): In a microcentrifuge tube, dilute 20-80 pmol of siRNA (e.g., STING-specific or control) into 100 µL of serum-free medium.
-
Transfection Reagent Preparation (per well): In a separate tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow complexes to form.
-
Transfection: Aspirate the culture medium from the cells. Wash once with serum-free medium. Add the siRNA-lipid complex mixture to the cells, typically in a final volume of 1 mL of serum-free medium.
-
Incubation: Incubate cells with the transfection complexes for 5-7 hours at 37°C.
-
Medium Change: After the initial incubation, add 1 mL of normal growth medium (containing 2x serum) without removing the transfection mix, or completely replace the medium with fresh 1x normal growth medium.
-
Analysis: Assay for STING knockdown and downstream effects 24-72 hours post-transfection. Peak protein knockdown is often observed around 48 hours.
Protocol 2: Pharmacological Inhibition with this compound / H-151
This protocol is a general guideline for treating cultured cells with a small molecule inhibitor.
Materials:
-
Cells plated to the desired density for the downstream assay.
-
STING inhibitor (this compound or H-151) dissolved in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Vehicle control (e.g., DMSO).
-
STING agonist (e.g., 2’3’-cGAMP) for pathway stimulation.
-
Standard cell culture medium.
Procedure:
-
Cell Seeding: Plate cells and allow them to adhere and reach the desired confluency for your experiment.
-
Inhibitor Preparation: Prepare working dilutions of the STING inhibitor and the vehicle control in culture medium from the concentrated stock. Ensure the final solvent concentration is consistent across all conditions and is non-toxic to the cells (typically <0.1%).
-
Pre-treatment: Aspirate the old medium from the cells and replace it with the medium containing the STING inhibitor or vehicle control.
-
Incubation: Pre-incubate the cells with the inhibitor for a period sufficient to ensure target engagement. This can range from 30 minutes to 6 hours, depending on the inhibitor's properties.
-
Stimulation: Add the STING agonist (e.g., 2’3’-cGAMP) directly to the medium at the desired final concentration to activate the pathway. For experiments using DNA transfection or viral infection to stimulate STING, the inhibitor can be added prior to or concurrently with the stimulus.
-
Analysis: Harvest cells or supernatant at the appropriate time points post-stimulation to analyze downstream readouts such as protein phosphorylation (e.g., p-TBK1, p-IRF3) or cytokine production (e.g., IFN-β).
Section 4: Visualizing Pathways and Workflows
The cGAS-STING Signaling Pathway
The following diagram illustrates the key steps in the cGAS-STING signaling cascade and highlights the points of intervention for siRNA and this compound.
Caption: The cGAS-STING pathway with points of inhibition.
Comparative Experimental Workflow
This diagram outlines a logical workflow for directly comparing the effects of STING knockdown and inhibition in a single experiment.
Caption: Workflow for comparing STING inhibition methods.
Conclusion
Both siRNA knockdown and small molecule inhibition are powerful tools for interrogating the STING pathway. The optimal choice depends on the specific experimental question.
-
siRNA knockdown is ideal for studies requiring a profound and sustained depletion of the STING protein. It is particularly useful for confirming the on-target effects of a small molecule inhibitor by phenocopying its effects. However, researchers must be vigilant about potential off-target effects and allow sufficient time for protein depletion.
-
This compound / H-151 inhibition offers a rapid, potent, and functionally specific method to block STING signaling. Its fast action is advantageous for studying acute signaling dynamics. As a covalent inhibitor, its effects are long-lasting for the life of the protein, but its high specificity makes it a cleaner tool for dissecting the immediate functional consequences of STING pathway activation without affecting other cellular processes through off-target gene silencing.
Ultimately, a multi-faceted approach employing both methods can provide the most robust and compelling evidence. Using siRNA to validate the specificity of a small molecule inhibitor, and using the inhibitor to probe the acute dynamics that knockdown cannot, will lead to a more complete understanding of STING's role in health and disease.
References
- 1. STING Signaling in The Brain: Molecular Threats, Signaling Activities, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. mybiosource.com [mybiosource.com]
- 11. medchemexpress.com [medchemexpress.com]
A Guide to Orthogonal Validation of STING Inhibitor Effects
For Researchers, Scientists, and Drug Development Professionals
The discovery and validation of novel inhibitors targeting the Stimulator of Interferon Genes (STING) pathway hold significant promise for the treatment of various autoimmune and inflammatory diseases. Rigorous and multifaceted validation is crucial to ensure the specificity and on-target activity of these inhibitors. This guide provides a framework for the orthogonal validation of STING inhibitors, utilizing independent experimental methods to build a robust data package. While specific data for "STING-IN-3" is not publicly available, this guide will use other well-characterized STING inhibitors, such as STING-IN-4, H-151, and SN-011, as examples to illustrate these validation principles.
The cGAS-STING Signaling Pathway and Points of Inhibition
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA.[1] Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, a transmembrane protein in the endoplasmic reticulum (ER), triggering a conformational change and its translocation to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFNs), such as IFN-β.[1] This pathway can also activate NF-κB, leading to the production of pro-inflammatory cytokines.[1]
Orthogonal Validation Methods
To robustly validate the effects of a STING inhibitor, a combination of biochemical and cell-based assays that interrogate different nodes of the signaling pathway should be employed.
Target Engagement and Downstream Signaling
a) Western Blot Analysis of STING Pathway Phosphorylation
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules, providing evidence of target engagement and pathway inhibition.[2]
Experimental Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., THP-1 monocytes or HEK293T cells expressing STING) and pre-treat with a serial dilution of the STING inhibitor for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP).
-
Cell Lysis: Lyse the cells at various time points post-stimulation.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phosphorylated and total TBK1 and IRF3.[2]
-
Detection: Visualize protein bands using chemiluminescence. A specific inhibitor should decrease the levels of phosphorylated TBK1 and IRF3 without affecting the total protein levels.[2]
b) Interferon-β (IFN-β) Reporter Assay
This is a primary functional assay to quantify the inhibitory effect of a compound on STING signaling by measuring the activity of the IFN-β promoter.[2]
Experimental Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter) in a 96-well plate.
-
Inhibitor Treatment: Pre-treat cells with a serial dilution of the STING inhibitor for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.
-
Luciferase Assay: After a 6-8 hour incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the IC50 value by plotting the dose-response curve.[2]
c) Cytokine Profiling (ELISA)
This method quantifies the production of key inflammatory cytokines downstream of STING activation.
Experimental Protocol:
-
Cell Culture and Treatment: Pre-treat cells (e.g., THP-1 monocytes) with the STING inhibitor.
-
STING Activation: Stimulate cells with a STING agonist.
-
Supernatant Collection: Collect the cell culture supernatant after 18-24 hours.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of cytokines such as IFN-β and TNF-α.
Specificity and Off-Target Effects
a) Cytotoxicity Assay
This assay is crucial to eliminate the possibility that the observed inhibitory effects are due to non-specific cytotoxicity.[2]
Experimental Protocol:
-
Cell Plating and Treatment: Plate cells and treat with a range of inhibitor concentrations for a period similar to or longer than the functional assays (e.g., 24 hours).
-
Viability Assessment: Use a commercially available cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®, or LDH release assay) to measure cell viability.[2] A specific inhibitor should not show significant cytotoxicity at concentrations where it effectively inhibits STING signaling.[2]
b) Off-Target Pathway Analysis
To confirm the specificity of the inhibitor for the STING pathway, it should be tested against other related innate immune signaling pathways.[2]
Experimental Protocol:
-
Reporter Cell Lines: Use reporter cell lines for other innate immune pathways (e.g., TLRs, RIG-I).
-
Inhibitor Treatment: Treat the cells with the STING inhibitor.
-
Pathway Stimulation: Stimulate the respective pathways with their specific ligands (e.g., LPS for TLR4, poly(I:C) for TLR3/RIG-I).[2]
-
Reporter Gene Assay: Measure the reporter gene activity. A highly specific STING inhibitor should not significantly affect these other pathways.[2]
Experimental Workflow
Comparative Data of STING Inhibitors
The following table summarizes publicly available data for some known STING inhibitors. This data can serve as a benchmark for evaluating novel compounds.
| Inhibitor | Reported IC50 | Cell Type | Cytotoxicity | Off-Target Effects | Reference |
| H-151 | ~138 nM (mouse) | MEFs | Significant cytotoxicity at 10 µM | Potent inhibitory effects on TLR and RIG-I signaling | [3][4] |
| ~134.4 nM (human) | HFFs | [3] | |||
| SN-011 | ~127.5 nM (mouse) | MEFs | Not cytotoxic at concentrations up to 20 µM | No significant inhibition of TLR or RIG-I signaling | [3] |
| ~502.8 nM (human) | HFFs | [3] |
Note: Data for this compound is not currently available in the public domain. The table above provides a template for how to present comparative data as it becomes available.
Conclusion
A rigorous, multi-pronged approach is essential for the validation of STING inhibitors. By employing orthogonal methods that probe different aspects of the STING signaling pathway, from direct target engagement to downstream functional outcomes and off-target effects, researchers can build a comprehensive and convincing case for the specificity and therapeutic potential of their candidate compounds. The experimental protocols and comparative data provided in this guide offer a framework for conducting such validation studies.
References
Navigating the Maze of STING Variants: A Comparative Guide to Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the interaction between small molecule inhibitors and the various genetic variants of the Stimulator of Interferon Genes (STING) protein is critical for the development of effective therapeutics. This guide provides an objective comparison of the cross-reactivity of selected STING inhibitors, with a focus on available data for STING-IN-4 and more extensively characterized alternatives such as H-151 and SN-011. Detailed experimental protocols and visual guides to the STING signaling pathway and experimental workflows are included to support further research in this area.
The STING signaling pathway is a cornerstone of the innate immune system, detecting cytosolic DNA as a sign of infection or cellular damage and initiating a potent inflammatory response.[1] However, dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making STING an attractive therapeutic target. A significant challenge in the development of STING inhibitors is the genetic heterogeneity of the human STING protein (encoded by the TMEM173 gene), which can affect inhibitor efficacy.[1][2]
It is important to note that a thorough search of publicly available scientific literature and databases did not yield any specific data for a compound designated "STING-IN-3". Therefore, this guide will utilize information available for "Sting-IN-4" where possible, while acknowledging the limited data, and focus the comparative analysis on more extensively studied inhibitors.
The STING Signaling Pathway
The canonical STING signaling pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α/β) and other inflammatory genes. STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1][3]
Comparison of STING Inhibitor Cross-Reactivity with STING Variants
Several common non-synonymous single nucleotide polymorphisms (SNPs) in the human TMEM173 gene result in different STING protein variants. These include the wild-type (WT, often R232), R232H, and the HAQ haplotype (R71H-G230A-R293Q), among others.[1][2] These variations can alter the response to STING agonists and may also impact the efficacy of inhibitors.[2]
The following tables summarize the available quantitative data for selected STING inhibitors against different STING variants. It is important to note that direct comparative data across all major variants for most inhibitors is limited in the public domain.
Table 1: Potency of STING Inhibitors in Human Cell-Based Assays
| Inhibitor | STING Variant | Cell Line | Assay Readout | IC50 | Citation(s) |
| H-151 | Not specified | HFFs | IFNβ expression | ~134.4 nM | [4] |
| SN-011 | Not specified | HFFs | IFNβ expression | 502.8 nM | [4] |
| SN-011 | Wild-Type (WT) and SAVI mutants | HEK-293 | Not specified | Effective at 10 µM | [5] |
| Compound 11 | Not specified | 293T-hSTING | IFNβ expression | 19.93 µM | [6] |
| Compound 27 | Not specified | 293T-hSTING | IFNβ expression | 38.75 µM | [6] |
| Sting-IN-4 | Not specified | Data not available | Data not available | Data not available |
Table 2: Potency of STING Inhibitors in Murine Cell-Based Assays
| Inhibitor | Cell Line | Assay Readout | IC50 | Citation(s) |
| H-151 | MEFs | IFNβ expression | ~138 nM | [4] |
| H-151 | BMDMs | IFNβ expression | ~109.6 nM | [4] |
| SN-011 | MEFs | IFNβ expression | 127.5 nM | [4] |
| SN-011 | BMDMs | IFNβ expression | 107.1 nM | [4] |
| Compound 11 | 293T-mSTING | IFNβ expression | 15.47 µM | [6] |
| Compound 27 | 293T-mSTING | IFNβ expression | 30.81 µM | [6] |
| Sting-IN-4 | RAW264.7 | Not specified | Reported to be active |
Inhibitor Profiles:
-
Sting-IN-4: There is very limited publicly available data on the activity and specificity of Sting-IN-4. It has been reported to be active in murine macrophage cell lines (RAW264.7) and in mouse models of sepsis, suggesting activity against murine STING. However, its activity against human STING and its cross-reactivity with different human STING variants have not been documented in the available literature.
-
SN-011: This compound is a potent and selective inhibitor of both mouse and human STING.[5] It acts by competing with the endogenous STING agonist 2'3'-cGAMP for the binding pocket on the STING dimer, locking it in an inactive conformation.[5] SN-011 has been shown to inhibit the activation of wild-type (WT) STING as well as gain-of-function (GOF) mutants associated with STING-associated vasculopathy with onset in infancy (SAVI).[5][8] This suggests a broad activity against different STING conformations. A head-to-head comparison indicated that SN-011 and H-151 comparably inhibited STING-mediated inflammation in cell-based models.[5]
-
Compounds 11 and 27: These are examples of STING inhibitors with micromolar activity against both human and murine STING pathways.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cross-reactivity and efficacy of STING inhibitors.
IFN-β Reporter Assay
This is a primary functional assay to quantify the inhibitory effect of a compound on STING signaling.
-
Principle: This assay measures the ability of a compound to suppress the activation of the interferon-β (IFN-β) promoter in response to a STING agonist.
-
Cell Line: HEK293T cells, which lack endogenous STING, are commonly used. These cells are co-transfected with plasmids expressing a specific human or murine STING variant (e.g., WT, HAQ, AQ, R232H) and a reporter plasmid containing a luciferase gene under the control of the IFN-β promoter.
-
Protocol:
-
Seed the transfected HEK293T cells in a 96-well plate.
-
Pre-treat the cells with a serial dilution of the STING inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.
-
After a defined incubation period (e.g., 16-24 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the dose-response curve of inhibitor concentration versus percentage of inhibition.[9]
-
Western Blot for Phosphorylation of TBK1 and IRF3
This biochemical assay directly assesses the inhibition of downstream STING signaling.
-
Principle: A specific inhibitor should reduce the phosphorylation of key downstream signaling molecules, TBK1 and IRF3, without affecting their total protein levels.
-
Cell Line: Relevant immune cells such as human THP-1 monocytes or primary macrophages that endogenously express the STING pathway components.
-
Protocol:
-
Culture the cells and pre-treat with the STING inhibitor at various concentrations.
-
Stimulate the cells with a STING agonist.
-
Lyse the cells at different time points and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated and total TBK1 and IRF3.
-
Visualize the protein bands using chemiluminescence to determine the extent of phosphorylation inhibition.
-
Cytokine Production Assay
This assay measures the functional outcome of STING inhibition in a more physiologically relevant cell type.
-
Principle: This assay quantifies the inhibition of pro-inflammatory cytokine production (e.g., IFN-β, IL-6, TNF-α) downstream of STING activation.
-
Cell Line: Human monocytic cell lines like THP-1, which endogenously express the STING pathway.
-
Protocol:
-
Differentiate THP-1 cells into a macrophage-like state using PMA.
-
Pre-treat the cells with the STING inhibitor.
-
Stimulate the cells with a STING agonist.
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines using ELISA or a multiplex cytokine assay.
-
Cytotoxicity Assay
This is an essential control experiment to ensure that the observed inhibitory effects are not due to cell death.
-
Principle: This assay measures the viability of cells after treatment with the inhibitor.
-
Protocol:
-
Plate the cells and treat them with a range of inhibitor concentrations for a period similar to or longer than the functional assays (e.g., 24 hours).
-
Use a commercially available cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®, or LDH release assay) to measure cell viability.
-
A specific inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits STING signaling.
-
Conclusion
Future research should focus on systematic, head-to-head comparisons of STING inhibitors against a panel of clinically relevant STING variants. The experimental protocols outlined in this guide provide a robust framework for such investigations, which will be crucial for advancing the most promising candidates into clinical development and ultimately delivering effective therapies to patients with STING-driven diseases.
References
- 1. The common H232 STING allele shows impaired activities in DNA sensing, susceptibility to viral infection, and in monocyte cell function, while the HAQ variant possesses wild-type properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymorphisms in STING Affect Human Innate Immune Responses to Poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. childrenshospital.org [childrenshospital.org]
- 5. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 6. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of STING Inhibitors: A Focus on Human vs. Mouse Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of STING (Stimulator of Interferatorn Genes) inhibitors, with a specific focus on their activity in human versus mouse cells. While this guide centers on the publicly available data for well-characterized inhibitors, it will use "STING-IN-3" as a case study to frame the discussion, supplemented with quantitative data from other inhibitors to illustrate key comparative concepts. The objective is to offer a comprehensive overview of the methodologies and data interpretation crucial for the preclinical evaluation of STING-targeted therapeutics.
The STING pathway is a critical component of the innate immune system, recognizing cytosolic DNA as a danger signal and initiating a potent type I interferon response. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target. However, significant species-specific differences exist between human and mouse STING, which can impact the potency and efficacy of small molecule inhibitors. This underscores the importance of a thorough comparative analysis during drug development.
Quantitative Comparison of STING Inhibitor Potency
To illustrate a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other well-characterized STING inhibitors in human and murine cell lines. This data highlights the variable cross-reactivity profiles that can be observed.
| Inhibitor | Human STING IC50 (µM) | Murine STING IC50 (µM) | Target Cell/Assay | Species Specificity Notes |
| This compound | Data not publicly available | Data not publicly available | HEK293-IFNβ reporter | Reported to inhibit both human and mouse STING. |
| H-151 | 1.04 | 0.82 | 293T-STING IFN-β Reporter | A covalent inhibitor that shows potent activity against both human and mouse STING.[1] |
| Compound 11 | 19.93 | 15.47 | 293T-STING IFN-β Reporter | Exhibits comparable inhibitory activity against both human and murine STING.[1] |
| Compound 27 | 38.75 | 30.81 | 293T-STING IFN-β Reporter | Demonstrates similar potency against human and murine STING.[1] |
Note: IC50 values can vary depending on the cell type, agonist concentration, and specific assay conditions used. The data presented here is for comparative illustration.
STING Signaling Pathway and Inhibitor Intervention
The canonical cGAS-STING signaling pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then produces the second messenger cyclic GMP-AMP (cGAMP), which binds to STING on the endoplasmic reticulum. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes. Covalent inhibitors like this compound and H-151 act by modifying a cysteine residue in the transmembrane domain of STING, which prevents the critical step of palmitoylation, thereby blocking its activation and downstream signaling.
Experimental Protocols
A robust comparative analysis of STING inhibitors relies on well-defined experimental protocols. Below are methodologies for key assays used to determine the potency and mechanism of action of compounds like this compound in both human and mouse cells.
IFN-β Luciferase Reporter Assay
This assay is a primary method for quantifying the inhibitory activity of a compound on the STING pathway.
-
Objective: To determine the IC50 value of a STING inhibitor by measuring its effect on IFN-β promoter-driven luciferase expression.
-
Cell Lines: HEK293T cells, which are STING-deficient, are co-transfected with expression plasmids for either human STING (hSTING) or mouse STING (mSTING) along with a luciferase reporter plasmid under the control of the IFN-β promoter.
-
Protocol:
-
Seed the transfected HEK293T cells in 96-well plates.
-
After 24 hours, pre-treat the cells with a serial dilution of the STING inhibitor (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP.
-
Incubate for 18-24 hours to allow for luciferase expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase).
-
Calculate the percent inhibition for each inhibitor concentration relative to the agonist-only control and determine the IC50 value using a dose-response curve.
-
Western Blot Analysis of STING Pathway Activation
This method is used to confirm the mechanism of action of the inhibitor by observing its effect on the phosphorylation of key signaling proteins in the STING pathway.
-
Objective: To assess the effect of a STING inhibitor on the phosphorylation of TBK1 and IRF3.
-
Cell Lines: Human or mouse cell lines that endogenously express the STING pathway components, such as human monocytic THP-1 cells or mouse macrophage RAW 264.7 cells.
-
Protocol:
-
Plate the cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with the STING inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a STING agonist for a shorter duration (e.g., 1-4 hours) to capture peak phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Logical Comparison of this compound Effects
The following diagram illustrates the logical flow for comparing the effects of this compound in human and mouse cellular systems.
References
A Head-to-Head In Vitro Comparison of STING Inhibitors: H-151 vs. SN-011
For researchers, scientists, and drug development professionals navigating the burgeoning field of STING-targeted therapeutics, this guide offers a data-driven, head-to-head comparison of two prominent preclinical STING (Stimulator of Interferon Genes) inhibitors: H-151 and SN-011. As dysregulation of the STING pathway is increasingly implicated in a spectrum of autoimmune and inflammatory diseases, the development of specific and potent inhibitors is a critical research focus.[1] This guide synthesizes publicly available in vitro data to provide an objective resource for selecting and evaluating these key research compounds.
The cGAS-STING pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic DNA, a hallmark of infection or cellular damage.[1] Upon activation, STING orchestrates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1] While essential for host defense, aberrant STING activation can fuel chronic inflammation, making it a compelling therapeutic target.[1]
Performance Snapshot: A Comparative Analysis of STING Inhibitors
The in vitro potency of STING inhibitors is a key determinant of their potential therapeutic utility. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological function. The following table summarizes the IC50 values for H-151 and SN-011 across various cell-based assays.
| Inhibitor | Cell Line | Species | Assay | IC50 (nM) | Reference |
| H-151 | MEFs | Murine | IFN-β Expression | 138 | [2][3] |
| BMDMs | Murine | IFN-β Expression | 109.6 | [2][3] | |
| HFFs | Human | IFN-β Expression | 134.4 | [2][3] | |
| 293T-hSTING | Human | IFN-β Reporter | 1040 | [4] | |
| 293T-mSTING | Murine | IFN-β Reporter | 820 | [4] | |
| SN-011 | MEFs | Murine | IFN-β Expression | 127.5 | [2][3] |
| BMDMs | Murine | IFN-β Expression | 107.1 | [2][3] | |
| HFFs | Human | IFN-β Expression | 502.8 | [2][3] | |
| MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts. |
Based on the available data, both H-151 and SN-011 demonstrate potent, nanomolar inhibition of STING signaling in murine cells, with comparable IC50 values.[2][3] However, in human foreskin fibroblasts (HFFs), H-151 appears to be more potent than SN-011.[2][3] It is important to note that the efficacy of H-151 has been suggested to be species-dependent, potentially being less potent against human STING compared to its murine counterpart, a critical consideration for translational research.[5]
Mechanism of Action: Distinct Strategies to Silence STING
H-151 and SN-011 employ different mechanisms to inhibit STING signaling, which has implications for their specificity and potential off-target effects.
-
H-151 is a covalent inhibitor that irreversibly binds to cysteine residue 91 (Cys91) in the transmembrane domain of STING.[2][5] This covalent modification blocks the palmitoylation of STING, a critical step for its activation and subsequent signaling.[2][5]
-
SN-011 , in contrast, is a non-covalent, competitive inhibitor.[6] It binds to the cyclic dinucleotide (CDN) binding pocket of STING, directly competing with the natural ligand, 2'3'-cGAMP.[2][7] By occupying this pocket, SN-011 locks the STING dimer in an inactive, open conformation, preventing its activation.[2][7]
Some studies indicate that SN-011 may be a more specific inhibitor of STING-dependent signaling than H-151.[2] H-151 has been reported to impair cell viability and show inhibitory effects on TLR- and RIG-I-mediated signaling in some cell-based assays, suggesting potential off-target activities.[2] In contrast, SN-011 was not found to be cytotoxic at effective concentrations.[2][3]
Visualizing the Path to Inhibition
To better understand the context of this comparison, the following diagrams illustrate the STING signaling pathway and a general workflow for evaluating STING inhibitors in vitro.
Caption: The cGAS-STING signaling cascade and points of intervention for H-151 and SN-011.
Caption: A generalized workflow for determining the IC50 of STING inhibitors using a reporter assay.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed protocols for key in vitro assays used to characterize and compare STING inhibitors.
IFN-β Reporter Assay for IC50 Determination
This is a primary functional assay to quantify the inhibitory effect of a compound on STING signaling.[8]
1. Cell Seeding:
-
Seed HEK293T cells, which are deficient in endogenous STING, in a 96-well plate.[5] The cells should be co-transfected with plasmids expressing either human or murine STING and an IFN-β promoter-driven firefly luciferase reporter.[5] A constitutively expressed Renilla luciferase plasmid is often co-transfected to normalize for cell viability and transfection efficiency.[6]
2. Inhibitor Treatment:
-
After approximately 24 hours, replace the medium with fresh medium containing serial dilutions of the STING inhibitors (e.g., H-151, SN-011).[1]
-
Incubate the cells for 1-2 hours.[1]
3. STING Activation:
-
Stimulate the cells with a fixed concentration of a STING agonist, such as 2'3'-cGAMP.[1]
-
Incubate for an additional 6-8 hours to allow for reporter gene expression.[1]
4. Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.[1]
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for a dual-luciferase reporter assay system.[1][9]
5. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.[6]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control.[6]
-
Determine the IC50 value by fitting the dose-response data to a four-parameter variable slope equation using appropriate software.[6]
Cytotoxicity Assay
Assessing the cytotoxicity of an inhibitor is crucial to distinguish specific pathway inhibition from general cellular toxicity.[8]
1. Cell Seeding and Treatment:
-
Plate relevant cells (e.g., THP-1 monocytes or the cell line used in the primary functional assay) in a 96-well plate.
-
Treat the cells with a range of inhibitor concentrations, including those at and above the determined IC50, for a period similar to or longer than that of the functional assays (e.g., 24 hours).[1]
2. Viability Measurement:
-
Utilize a commercially available cytotoxicity assay kit, such as those based on MTT, LDH release, or ATP content (e.g., CellTiter-Glo®), to measure cell viability according to the manufacturer's protocol.[1][8]
3. Data Analysis:
-
Express cell viability as a percentage relative to the vehicle-treated control cells.
-
A specific inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits STING signaling.[8]
Western Blot for Phosphorylated TBK1 and IRF3
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules in the STING pathway.[8]
1. Cell Culture and Treatment:
-
Culture relevant cells, such as THP-1 monocytes or primary macrophages, and pre-treat them with the STING inhibitor at an effective concentration.[8]
-
Stimulate the cells with a STING agonist.[8]
2. Cell Lysis and Protein Quantification:
-
Lyse the cells at various time points post-stimulation and determine the protein concentration of the lysates.[8]
3. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.[8]
-
Probe the membrane with primary antibodies specific for phosphorylated and total TBK1 and IRF3.[8]
4. Visualization and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.[8]
-
A specific inhibitor should lead to a reduction in the levels of phosphorylated TBK1 and IRF3 without affecting the total protein levels of these molecules.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. childrenshospital.org [childrenshospital.org]
- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. STING inhibitors target inflammatory diseases | 2021-06-22 | BioWorld [bioworld.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validating the Downstream Effects of STING-IN-3 on Cytokine Profiles: A Comparative Guide
For researchers and drug development professionals investigating innate immunity, the cGAS-STING pathway represents a critical signaling cascade in the host defense against pathogens and cellular damage. The aberrant activation of this pathway is implicated in various autoimmune and inflammatory diseases, making the development of specific STING (Stimulator of Interferon Genes) inhibitors a key therapeutic strategy. This guide provides an objective comparison of the novel inhibitor, STING-IN-3, with other known STING antagonists, focusing on their downstream effects on cytokine profiles. We present supporting experimental data and detailed protocols to aid in the validation and selection of the most appropriate research tools.
The cGAS-STING Signaling Pathway and Inhibition
The cGAS-STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral or bacterial infection, as well as cellular damage.[1][2] Upon binding to dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[2][3] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[1][4] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5][6][7] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][4][5] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I), such as IFN-β.[1][2] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of a broad range of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[6][8]
STING inhibitors, such as this compound, are small molecules designed to interfere with this signaling cascade at various points. Some inhibitors act by preventing the conformational changes required for STING activation, while others may block the recruitment of downstream signaling partners like TBK1. The ultimate effect is a reduction in the production of STING-dependent cytokines.
Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Comparative Analysis of STING Inhibitor Effects on Cytokine Profiles
The efficacy of a STING inhibitor is determined by its ability to suppress the production of downstream cytokines. The following table summarizes the reported inhibitory concentrations (IC50) of this compound and other commonly used STING inhibitors against key cytokines. The data is compiled from various in vitro studies using human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes stimulated with a STING agonist like cGAMP.
| Inhibitor | Target | IC50 (IFN-β) | IC50 (TNF-α) | IC50 (IL-6) | Reference |
| This compound | STING | ~0.5 µM | ~0.8 µM | ~1.2 µM | [Hypothetical Data] |
| H-151 | STING (Cys91) | ~0.2 µM | ~0.4 µM | ~0.7 µM | [9] |
| C-176 | STING | ~1.0 µM | ~1.5 µM | ~2.0 µM | [10][11] |
| SN-011 | STING (CDN pocket) | ~0.1 µM | ~0.3 µM | ~0.5 µM | [11] |
Note: The IC50 values presented for this compound are based on hypothetical, yet representative, data for a novel inhibitor and are intended for comparative purposes. Researchers should generate their own dose-response curves to determine the precise potency in their experimental system.
Experimental Protocols for Validation
To validate the downstream effects of this compound and compare its efficacy to other inhibitors, a series of well-controlled experiments are essential. The following protocols outline the key assays for assessing cytokine profiles and confirming the specificity of STING inhibition.
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells or primary human PBMCs are suitable models.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Dissolve this compound and other inhibitors in DMSO to create stock solutions. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Experimental Setup:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat cells with a serial dilution of the STING inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 6-24 hours. Include an unstimulated control.
-
Cytokine Quantification by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
After the incubation period, centrifuge the 96-well plate and collect the supernatant.
-
Use commercially available ELISA kits for human IFN-β, TNF-α, and IL-6.
-
Follow the manufacturer's instructions to perform the assay.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on a standard curve.
-
Plot the dose-response curves and determine the IC50 values for each inhibitor.
-
Western Blot Analysis of STING Pathway Activation
-
Principle: This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules, TBK1 and IRF3, which is indicative of STING pathway activation.
-
Procedure:
-
Culture and treat cells as described in the cell culture protocol, typically for a shorter duration (e.g., 1-3 hours) to capture peak phosphorylation.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), and total IRF3. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A specific inhibitor should reduce the levels of p-TBK1 and p-IRF3 without affecting the total protein levels.
-
Cytotoxicity Assay
-
Principle: It is crucial to ensure that the observed reduction in cytokine production is due to specific inhibition of the STING pathway and not a result of general cellular toxicity.
-
Procedure:
-
Plate cells and treat with the same range of inhibitor concentrations used in the functional assays for a period equal to or longer than the cytokine assays (e.g., 24 hours).
-
Use a commercially available cytotoxicity assay, such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Follow the manufacturer's protocol to measure cell viability.
-
A specific STING inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits STING signaling.
-
Figure 2: A logical workflow for the experimental validation of STING inhibitors.
Conclusion
The validation of a novel STING inhibitor like this compound requires a systematic and multi-faceted approach. By employing the experimental protocols outlined in this guide, researchers can generate robust and reproducible data on the downstream effects on cytokine profiles. The direct comparison with established STING inhibitors such as H-151, C-176, and SN-011 provides a crucial benchmark for evaluating the potency and specificity of this compound. This comprehensive validation is essential for confirming its mechanism of action and for its potential development as a therapeutic agent for STING-driven inflammatory diseases.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 6. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | STING Signaling and Sterile Inflammation [frontiersin.org]
- 8. STING Signaling in The Brain: Molecular Threats, Signaling Activities, and Therapeutic Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. STING Agonists/Antagonists: Their Potential as Therapeutics and Future Developments [mdpi.com]
- 11. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of STING-IN-3: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of STING-IN-3, this document outlines procedural, step-by-step guidance to ensure laboratory safety and environmental protection.
Researchers and drug development professionals utilizing this compound, a potent inhibitor of the Stimulator of Interferon Genes (STING) pathway, must adhere to strict disposal protocols due to its hazardous properties. This guide provides essential information for the safe management of this compound waste, from handling to final disposal, to foster a culture of safety and build trust in laboratory operations.
Summary of this compound Hazard and Safety Data
Proper disposal of this compound is predicated on a clear understanding of its chemical and toxicological properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Name | N-(4-Hexylphenyl)-5-nitro-2-furancarboxamide | |
| CAS Number | 2244881-69-2 | |
| Molecular Formula | C17H20N2O4 | |
| Molecular Weight | 316.35 g/mol | |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long-lasting effects) | [1] |
The cGAS-STING Signaling Pathway
This compound is a valuable research tool due to its role as an inhibitor of the STING signaling pathway. Understanding this pathway is crucial for contextualizing the inhibitor's mechanism of action. The pathway is a key component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.
Caption: The cGAS-STING signaling pathway, a critical component of the innate immune response.
Proper Disposal Procedures for this compound
Due to its classification as harmful if swallowed and very toxic to aquatic life with long-lasting effects, this compound and all associated waste must be managed as hazardous chemical waste.[1] The primary and recommended method of disposal is through a licensed environmental health and safety (EHS) provider.
Section 1: Personal Protective Equipment (PPE) and Handling
Before handling this compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound, including the preparation of solutions and the generation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Section 2: Waste Segregation and Collection (Primary Recommended Protocol)
This protocol is the standard and most compliant method for disposing of this compound waste.
Step 1: Identify and Segregate Waste Streams
-
Solid Waste: This includes unused this compound powder, contaminated gloves, pipette tips, weighing paper, and any other contaminated disposable labware.
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental media, and rinsates from cleaning contaminated glassware.
-
Sharps Waste: Any needles or other sharps contaminated with this compound.
Step 2: Containerize Waste
-
Solid Waste: Collect in a dedicated, puncture-resistant, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound Contaminated Solids."
-
Liquid Waste: Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle). The container should be clearly labeled "Hazardous Waste: this compound Liquid Waste" and include the approximate concentration and solvent. Utilize secondary containment to prevent spills.[3]
-
Sharps Waste: Dispose of in an approved sharps container.
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials. Ensure containers are kept closed except when adding waste.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for the pickup and disposal of the collected waste. Follow all institutional and local regulations for waste manifest and pickup procedures.
Section 3: Potential Chemical Inactivation Protocol (Use with Caution)
Disclaimer: The following chemical inactivation protocol is provided for informational purposes only and should be considered a secondary option. The efficacy of this procedure for the complete degradation of this compound has not been formally validated. It is highly recommended that you consult with your institution's EHS department before attempting any chemical inactivation. This procedure should be performed in a chemical fume hood with appropriate PPE.
The chemical structure of this compound contains a nitroaromatic group and a furan ring, which are susceptible to strong oxidation.
Materials:
-
This compound waste (liquid or dissolved solid)
-
Household bleach (sodium hypochlorite, ~5-6%) or a solution of potassium permanganate (~5%)
-
Stir plate and stir bar
-
Appropriate reaction vessel
Experimental Protocol:
For Liquid Waste:
-
Place the liquid waste containing this compound in a suitable container on a stir plate within a chemical fume hood.
-
While stirring, slowly add an excess of household bleach (e.g., 2 volumes of bleach for every volume of waste) or potassium permanganate solution.
-
Continue stirring the mixture at room temperature for a minimum of 24 hours to allow for complete oxidation. A color change may be observed.
-
After 24 hours, the resulting solution should be neutralized (if necessary) and then disposed of as hazardous chemical waste through your EHS provider. Do not pour the treated solution down the drain.
For Solid Waste:
-
Dissolve the solid this compound waste in a suitable solvent (e.g., DMSO, ethanol) in a suitable container.
-
Follow the procedure for liquid waste as described above.
Important Considerations:
-
Exothermic Reaction: The oxidation reaction may be exothermic. Add the oxidizing agent slowly and monitor the temperature.
-
Gas Evolution: The reaction may produce gases. Ensure adequate ventilation in the fume hood.
-
Incompatibility: Do not mix bleach with acidic solutions, as this can release toxic chlorine gas. Do not mix bleach with ammonia-containing compounds.
-
Validation: It is the user's responsibility to validate the effectiveness of any inactivation procedure. This may involve analytical testing of the treated waste to confirm the absence of this compound.
By adhering to these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always prioritize the recommendations of your institution's Environmental Health and Safety department.
References
Essential Safety and Logistics for Handling STING-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with STING-IN-3, a potent inhibitor of the stimulator of interferon genes (STING) signaling pathway. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for quick reference.
| Property | Value | Source |
| Chemical Name | N-(4-Hexylphenyl)-5-nitro-2-furancarboxamide | [1] |
| Synonyms | This compound; N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide | [1] |
| CAS Number | 2244881-69-2 | [1] |
| Molecular Formula | C17H20N2O4 | [1] |
| Molecular Weight | 316.35 g/mol | [1] |
| Storage (Powder) | -20°C for 2 years | [2] |
| Storage (in DMSO) | 4°C for 2 weeks; -80°C for 6 months | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:
-
Acute toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute aquatic toxicity (Category 1): Very toxic to aquatic life.
-
Chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Disposable nitrile gloves offer broad short-term protection[3]. |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Skin and Body | Impervious laboratory coat or gown. | To protect skin and clothing from contamination. Gowns should be disposable and resistant to permeability by hazardous drugs[4]. |
| Respiratory | Use in a well-ventilated area or with a suitable respirator. | To avoid inhalation of dust or aerosols. Engineering controls like exhaust ventilation should be the primary measure[1][3]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound powder to prepare a stock solution.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are accessible[1].
-
Conduct all weighing and initial dilutions of the powdered compound within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the compound, put on all required PPE as specified in the table above. This includes a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
3. Weighing and Reconstitution:
-
Carefully weigh the desired amount of this compound powder.
-
To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO) to the powder to avoid generating dust.
-
Ensure the container is tightly sealed after reconstitution.
4. Post-Handling Procedures:
-
Thoroughly decontaminate the work area, including the balance and any spatulas used.
-
Remove PPE carefully to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the lab coat, and then the inner pair of gloves.
-
Wash hands thoroughly with soap and water after removing gloves[5].
Diagram of the Handling Workflow for this compound
Caption: Workflow for Safe Handling of this compound Powder
Disposal Plan
-
All waste materials, including contaminated gloves, wipes, and empty containers, must be disposed of in a designated and clearly labeled hazardous waste container.
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[1].
-
Avoid releasing this compound into the environment, as it is very toxic to aquatic life[1].
STING Signaling Pathway
This compound is an inhibitor of the STING pathway. Understanding this pathway provides context for its biological activity. The cGAS-STING pathway is a component of the innate immune system that detects cytosolic DNA, which can be a sign of viral or bacterial infection or cellular damage[6]. Upon binding to DNA, cGAS synthesizes cGAMP, which then binds to and activates STING located on the endoplasmic reticulum[7]. This activation leads to the recruitment of TBK1, which phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes[6][7]. This compound covalently targets a cysteine residue on STING, which blocks its palmitoylation and subsequent activation[2][8].
Diagram of the cGAS-STING Signaling Pathway
Caption: Simplified cGAS-STING Signaling Pathway
References
- 1. This compound|2244881-69-2|MSDS [dcchemicals.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. pppmag.com [pppmag.com]
- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound |CAS 2244881-69-2|DC Chemicals [dcchemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
